molecular formula C8H12ClNO2S2 B139688 5-Chlorothiophene-2-sulfonic acid tert-butylamide CAS No. 155731-14-9

5-Chlorothiophene-2-sulfonic acid tert-butylamide

Cat. No.: B139688
CAS No.: 155731-14-9
M. Wt: 253.8 g/mol
InChI Key: VPZSRWXWBIVADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiophene-2-sulfonic acid tert-butylamide is a specialized sulfur-containing heterocyclic building block critical for medicinal chemistry and drug discovery research. This compound is designed for the synthesis of novel small molecules and is valued as a key intermediate in the development of active pharmaceutical ingredients (APIs) . The structural framework of the chlorothiophene sulfonamide core presents opportunities for exploring new chemical space and modulating the physicochemical properties of lead compounds. Researchers utilize this reagent to introduce both halogen and sulfonamide functional groups into target structures, which can be pivotal for optimizing binding affinity and selectivity in biological screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSRWXWBIVADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435734
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155731-14-9
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chlorothiophene-2-sulfonic acid tert-butylamide physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 5-Chlorothiophene-2-sulfonic acid tert-butylamide (CAS Number: 155731-14-9). The information is compiled from various chemical supplier databases and computational predictions.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in research and development. Below is a summary of the available data.

Data Presentation
PropertyValueSource/Method
Molecular Formula C₈H₁₂ClNO₂S₂-
Molecular Weight 253.77 g/mol -
Physical Form Off-white to orange powder or crystalsVisual Inspection
Melting Point 52-58 °CExperimental
Boiling Point 349.1 ± 52.0 °CPredicted
Density 1.328 g/cm³Predicted
pKa 11.53 ± 0.50Predicted
Solubility No data available-
Storage Room temperature, in a dark, inert atmosphereSupplier Recommendation

Note: Boiling point, density, and pKa values are based on computational predictions and have not been experimentally verified.

Experimental Protocols

Synthesis Workflow

This compound can be synthesized through the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine. This reaction is a common method for the formation of sulfonamides.

SynthesisWorkflow reactant1 5-Chlorothiophene-2-sulfonyl chloride product 5-Chlorothiophene-2-sulfonic acid tert-butylamide reactant1->product reactant2 tert-Butylamine reactant2->product

Caption: Synthesis of this compound.

This compound also serves as a precursor in the synthesis of other molecules. For instance, it is a reactant in the preparation of 3-amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide.

LogicalRelationship start_compound 5-Chlorothiophene-2-sulfonic acid tert-butylamide end_product 3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide start_compound->end_product Amination

Caption: Role as a synthetic precursor.

An In-Depth Technical Guide to N-tert-Butyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butyl-5-chlorothiophene-2-sulfonamide, a heterocyclic sulfonamide of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental protocols, and its primary mechanism of action as a carbonic anhydrase inhibitor.

Chemical Structure and Properties

N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The core thiophene ring is substituted at the 2-position with a sulfonamide group, which is further N-substituted with a bulky tert-butyl group. The 5-position of the thiophene ring is substituted with a chlorine atom.

Chemical Structure:

Caption: Chemical structure of N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

Table 1: Physicochemical Properties of N-tert-Butyl-5-chlorothiophene-2-sulfonamide

PropertyValueReference
CAS Number 155731-14-9[1][2]
Molecular Formula C₈H₁₂ClNO₂S₂[3]
Molecular Weight 253.77 g/mol [3]
IUPAC Name N-(tert-butyl)-5-chloro-2-thiophenesulfonamide[1]
Physical Form Off-white to orange powder or crystals[1]
Boiling Point 349.1 ± 52.0 °C (Predicted)[3]
Density 1.328 g/cm³ (Predicted)[3]
pKa 11.53 ± 0.50 (Predicted)[3]
Storage Keep in dark place, Inert atmosphere, Room temperature[1][3]

Synthesis and Experimental Protocols

G A 2-Thiophenecarboxylic Acid C 5-Chlorothiophene-2-sulfonyl Chloride A->C Step 1: Chlorosulfonylation B Chlorinating Agent (e.g., Thionyl Chloride) B->C E N-tert-Butyl-5-chlorothiophene-2-sulfonamide C->E Step 2: Sulfonamidation D tert-Butylamine D->E

Caption: Proposed synthetic workflow for N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

Experimental Protocol: Synthesis of 5-chlorothiophene-2-sulfonyl chloride (Intermediate)

This protocol is based on general methods for the chlorosulfonylation of thiophene derivatives.

Materials:

  • 2-Thiophenecarboxylic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarboxylic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Cool the reaction mixture back to room temperature and slowly add thionyl chloride.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chlorothiophene-2-sulfonyl chloride.

  • The crude product may be purified by vacuum distillation.

Experimental Protocol: Synthesis of N-tert-Butyl-5-chlorothiophene-2-sulfonamide (Final Product)

This protocol is based on the general synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

  • 5-Chlorothiophene-2-sulfonyl chloride

  • tert-Butylamine

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of tert-butylamine and a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane.

  • Add the tert-butylamine solution dropwise to the cooled solution of 5-chlorothiophene-2-sulfonyl chloride.

  • Allow the reaction mixture to stir at 0-5 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid to remove excess amine and base.

  • Subsequently, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

Biological Activity and Mechanism of Action

Thiophene-based sulfonamides are a well-established class of compounds that act as inhibitors of carbonic anhydrases (CAs).[4][5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, epilepsy, and cancer.[5]

The sulfonamide moiety is the key pharmacophore, acting as a zinc-binding group that coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This interaction blocks the enzyme's catalytic activity.

While specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for N-tert-Butyl-5-chlorothiophene-2-sulfonamide against various CA isoforms are not available in the reviewed literature, related thiophene sulfonamides have shown potent inhibition, particularly against isoforms like hCA II and the tumor-associated hCA IX.[4][6]

G cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O binds OH ⁻OH H2O->OH deprotonates CO2 CO₂ OH->CO2 nucleophilic attack HCO3 HCO₃⁻ CO2->HCO3 forms Inhibitor N-tert-Butyl-5-chlorothiophene-2-sulfonamide (R-SO₂NH₂) Inhibitor->Zn binds & inhibits

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Spectroscopic Data

Specific, experimentally determined spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for N-tert-Butyl-5-chlorothiophene-2-sulfonamide are not provided in the searched academic literature. For researchers synthesizing this compound, standard characterization techniques would be required to confirm its identity and purity. Representative spectral features for related sulfonamides would include signals corresponding to the tert-butyl protons, the thiophene ring protons, and characteristic infrared absorptions for the S=O and N-H bonds of the sulfonamide group.

Conclusion

N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a compound with a chemical scaffold known for potent biological activity, particularly as an inhibitor of carbonic anhydrase. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. Further research is warranted to elucidate the specific inhibitory profile of this compound against various carbonic anhydrase isoforms and to explore its therapeutic potential in relevant disease models. The experimental protocols provided herein offer a starting point for the synthesis and subsequent investigation of this and related compounds in drug discovery and development programs.

References

Spectroscopic Profile of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide (CAS 155731-14-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Chemical Structure and Properties

  • Chemical Name: 5-Chloro-N-tert-butyl-2-thiophenesulfonamide

  • CAS Number: 155731-14-9

  • Molecular Formula: C₈H₁₂ClNO₂S₂

  • Molecular Weight: 253.77 g/mol

  • Structure:

    • A thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.

    • The sulfonamide nitrogen is substituted with a tert-butyl group.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry based on the chemical structure.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.5Doublet1HThiophene ring proton (H3 or H4)
~ 6.8 - 7.2Doublet1HThiophene ring proton (H3 or H4)
~ 5.0 - 6.0Singlet1HSulfonamide N-H
~ 1.3 - 1.5Singlet9Htert-butyl protons

Note: The exact chemical shifts of the thiophene protons are dependent on the solvent and substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 140 - 150Thiophene ring carbon (C2-SO₂)
~ 130 - 140Thiophene ring carbon (C5-Cl)
~ 125 - 130Thiophene ring carbon (CH)
~ 120 - 125Thiophene ring carbon (CH)
~ 55 - 65tert-butyl quaternary carbon
~ 30 - 35tert-butyl methyl carbons
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3300MediumN-H stretch (sulfonamide)
2900 - 3000Medium-StrongC-H stretch (tert-butyl)
1330 - 1370StrongAsymmetric SO₂ stretch
1150 - 1180StrongSymmetric SO₂ stretch
~ 1100MediumC-N stretch
~ 700 - 800StrongC-Cl stretch
~ 900MediumS-N stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
253/255Molecular ion peak [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl)
197/199[M - C₄H₈]⁺ (loss of isobutylene)
179[C₄H₂ClS₂O₂]⁺ (thiophenesulfonyl moiety)
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm). A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Unveiling Captan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fungicide Captan for Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identity: Initial inquiries for a compound with the molecular formula C8H12ClNO2S2 did not yield a known chemical entity in major databases. This guide focuses on the well-characterized fungicide, Captan, which possesses a related elemental composition (C9H8Cl3NO2S) and is of significant interest in toxicological and biomedical research.

Introduction

Captan is a non-systemic phthalimide fungicide widely utilized in agriculture since the 1950s to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its primary mode of action involves the inhibition of fungal spore germination and mycelial growth.[1] Beyond its agricultural significance, Captan has garnered attention from the scientific community for its toxicological profile and its effects on cellular processes, making it a subject of study in toxicology and drug development research. This guide provides a comprehensive overview of Captan, including its chemical properties, mechanism of action, relevant experimental protocols, and a summary of key quantitative data.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name (3aR,7aS)-2-[(trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[3]
Molecular Formula C9H8Cl3NO2S[2][4][5][6]
Molecular Weight 300.61 g/mol
CAS Number 133-06-2[2][3]
Appearance White to yellowish-brown crystalline solid[2]
Solubility Practically insoluble in water. Soluble in chloroform, slightly soluble in methanol.[7]

Mechanism of Action and Signaling Pathways

Captan's primary mechanism of action is its non-specific reaction with thiols, which are crucial for the function of many enzymes essential for fungal respiration and energy production.[1][8] Upon entering a cell, Captan is believed to degrade into a highly reactive intermediate, thiophosgene (CSCl2). This intermediate readily reacts with sulfhydryl (-SH) groups of amino acids like cysteine, which are present in numerous proteins and enzymes. This interaction leads to the disruption of critical enzymatic processes within the fungal cell, ultimately inhibiting its growth and proliferation.[1]

In mammalian cells, Captan has been shown to induce genotoxic effects, including DNA base alterations and replicative stress.[8] This can activate the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, a crucial component of the DNA damage response. This activation can lead to double-strand breaks and the formation of micronuclei.[8] The repair of DNA lesions induced by Captan has been shown to be dependent on the XRCC1 (X-ray repair cross-complementing protein 1) pathway.[8]

Captan_Signaling_Pathway Simplified Signaling Pathway of Captan-Induced Genotoxicity Captan Captan Cellular_Entry Cellular Entry Captan->Cellular_Entry Thiophosgene Thiophosgene (Reactive Intermediate) Cellular_Entry->Thiophosgene DNA_Damage DNA Base Alterations & Replicative Stress Cellular_Entry->DNA_Damage Thiol_Reaction Reaction with Thiols (-SH groups in proteins) Thiophosgene->Thiol_Reaction Enzyme_Inhibition Enzyme Inhibition & Disruption of Respiration Thiol_Reaction->Enzyme_Inhibition ATR_Activation ATR Signaling Pathway Activation DNA_Damage->ATR_Activation XRCC1 XRCC1-Dependent Repair Pathway DNA_Damage->XRCC1 Repair DSB Double-Strand Breaks ATR_Activation->DSB Micronuclei Micronuclei Formation DSB->Micronuclei

Caption: Simplified overview of Captan's mechanism of action and genotoxic signaling.

Experimental Protocols

In Vitro Cytotoxicity and Genotoxicity Assessment

Objective: To determine the cytotoxic and genotoxic potential of Captan on a specific cell line.

Materials:

  • Human cell line (e.g., HeLa, peripheral blood lymphocytes)[8]

  • Captan (analytical grade)

  • Cell culture medium and supplements

  • Trypan blue solution

  • Microscope and hemocytometer

  • Reagents for micronucleus assay or comet assay[6]

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Experimental Workflow:

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity and Genotoxicity Testing start Start cell_culture Culture selected cell line start->cell_culture cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding captan_treatment Treat cells with varying concentrations of Captan cell_seeding->captan_treatment incubation Incubate for a defined period (e.g., 24h) captan_treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., Trypan Blue Exclusion) incubation->cytotoxicity_assay genotoxicity_assay Perform Genotoxicity Assay (e.g., Micronucleus or Comet Assay) incubation->genotoxicity_assay data_analysis Data Analysis and Interpretation cytotoxicity_assay->data_analysis genotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing Captan's in vitro effects.

Procedure:

  • Cell Culture: Maintain the chosen cell line under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of Captan in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the Captan-containing medium. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay (Trypan Blue Exclusion):

    • Harvest the cells from each well.

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of viable cells for each concentration.

  • Genotoxicity Assay (Micronucleus Test):

    • Following treatment, add cytochalasin B to arrest cytokinesis.

    • Harvest, fix, and stain the cells according to standard protocols.

    • Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Analyze the data to determine the IC50 (for cytotoxicity) and assess the dose-dependent increase in genotoxicity.

Quantification of Captan in Biological Samples

Objective: To quantify the concentration of Captan and its metabolite, tetrahydrophthalimide (THPI), in biological matrices (e.g., plasma, urine).[9]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Procedure Outline (based on GC/NCI-MS): [10]

  • Sample Preparation:

    • Extract the sample (e.g., homogenized tissue, plasma) with a suitable solvent like acetone. To prevent degradation, the extraction can be performed in the presence of a 0.1 M zinc acetate solution.[10]

    • Purify the extract using solid-phase extraction (SPE) with a divinylbenzene polymeric cartridge.[10]

  • Analysis:

    • Evaporate the purified extract and reconstitute it in a solvent suitable for GC-MS analysis (e.g., hexane).[10]

    • Inject the sample into the GC-MS system. Use isotope-labeled Captan and THPI as internal standards for accurate quantification.[10]

  • Quantification:

    • Perform quantification using a matrix-matched calibration curve.[10]

Quantitative Data Summary

ParameterSpecies/SystemValueReference
Oral LD50 Rat>9,000 mg/kg[3]
Oral LD50 Mouse>7,000 mg/kg[3]
Dermal LD50 Rabbit>4,500 mg/kg[3]
Inhalation LC50 (4h) Rat0.72 mg/L (female), 0.87 mg/L (male)[3]
SRBC-antibody formation inhibition Rat & Mouse (0.3% w/w in diet for 14 days)~70%[1]
T-cell stimulation inhibition (PHA) Mouse (0.3% w/w in diet for 14 days)45%[1]
DNA damage induction (Comet Assay) Human peripheral blood lymphocytes (in vitro, 25 µg/ml)4.3–226 fold increase in %DNA in tail[6]

Conclusion

Captan remains a compound of significant interest for researchers in toxicology, environmental science, and drug development. Its well-defined mechanism of action, coupled with its known genotoxic effects, makes it a valuable tool for studying cellular responses to chemical stress and DNA damage. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the biological activities of Captan and its potential implications for human health. Researchers are encouraged to adapt and refine these methodologies to suit their specific research questions.

References

A Comprehensive Review of Chlorothiophene Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of chlorothiophene sulfonamide derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The unique structural features of the chlorothiophene ring, combined with the versatile sulfonamide functional group, have led to the development of potent and selective inhibitors of various enzymes and promising anticancer and antimicrobial agents. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Core Biological Activities and Structure-Activity Relationships

Chlorothiophene sulfonamide derivatives have been extensively studied for a range of biological activities, primarily as enzyme inhibitors and anticancer agents. The electronic and steric properties of the chlorothiophene moiety, along with the hydrogen bonding capabilities of the sulfonamide group, are crucial for their interaction with biological targets.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of chlorothiophene sulfonamides. For instance, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] The inhibition of VEGFR-2 by these compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on both the chlorothiophene and the sulfonamide-linked aryl ring plays a critical role in the anticancer potency. For example, specific substitutions can enhance the binding affinity to the kinase domain of VEGFR-2, leading to lower IC50 values.[1]

Enzyme Inhibition

A primary area of investigation for chlorothiophene sulfonamides is their role as enzyme inhibitors. Notably, they have shown significant inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2][3][4] The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to potent inhibition.[2] The chlorothiophene ring contributes to the overall binding affinity and selectivity for different CA isoforms.[3][4]

Furthermore, specific chlorothiophene sulfonamide derivatives have been developed as potent and selective dual inhibitors of thrombin and factor Xa, two key enzymes in the coagulation cascade.[5][6] The incorporation of a neutral chlorothiophene P1 fragment has been shown to significantly improve the inhibitory activities against these serine proteases.[5][6]

Antimicrobial Activity

The sulfonamide scaffold is historically known for its antibacterial properties, and chlorothiophene-containing derivatives are no exception. These compounds can interfere with the folic acid synthesis pathway in bacteria by inhibiting dihydropteroate synthetase (DHPS).[7][8] SAR studies in this area have indicated that electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.[8][9]

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of chlorothiophene sulfonamide derivatives and related compounds from the literature.

Table 1: Anticancer Activity of Selected Sulfonamide Derivatives

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Compound 6HCT-116MTT3.53[1]
HepG-2MTT3.33[1]
MCF-7MTT4.31[1]
Compound 15HCT-116MTT3.3[1]
HepG-2MTT4.3[1]
MCF-7MTT4.3[1]
Compound 3aHCT-116MTT5.58[1]
HepG-2MTT4.41[1]
MCF-7MTT4.62[1]
(S)-1HCT116Cell Growth7.1 ± 0.6[10]
(R)-1HCT116Cell Growth28.3 ± 1.2[10]
Racemate 1HCT116Cell Growth15.2 ± 1.1[10]
Chlorothiophene-based Chalcone C4WiDrMTT0.77 µg/mL[11][12]
Chlorothiophene-based Chalcone C6WiDrMTT0.45 µg/mL[11][12]

Table 2: Enzyme Inhibition Data for Selected Chlorothiophene Sulfonamide Derivatives

CompoundTarget EnzymeAssayKi (nM)IC50 (nM)Reference
SAR107375 (15)ThrombinChromogenic819[5][6]
Factor XaChromogenic11[5][6]
Compound 14Thrombin--390[6]
Factor Xa--3500[6]
Thiophene sulfonamide 22fhCA II-2.4-[3]
Thiophene sulfonamide 22ihCA II-4.5-[3]
Mono-substituted thiadiazole sulfonamidehCA II--16.7[3]
Positively charged thiadiazole sulfonamidehCA I-3-12-[3]
hCA II-0.20-5.96-[3]
hCA IX-3-45-[3]

Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfonamide derivative 1aStaphylococcus aureus512[13]
Sulfonamide derivative 3cStaphylococcus aureus4[13]
Escherichia coli64[13]
Proteus mirabilis16[13]
Sulfonamide derivative 5bPseudomonas aeruginosa4[13]
Sulfonamide derivative 1bStaphylococcus aureus64[14]
Sulfonamide derivative 1cStaphylococcus aureus64[14]
Sulfonamide derivative 1dStaphylococcus aureus64[14]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)S. aureus ATCC 2921332[15]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)S. aureus ATCC 2921364[15]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III)S. aureus ATCC 29213128[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of chlorothiophene sulfonamide derivatives.

Synthesis of Chlorothiophene Sulfonamides

A common synthetic route to chlorothiophene sulfonamides involves a multi-step process:

  • Activation of Carboxylic Acid: The synthesis often starts with a commercially available chlorothiophene carboxylic acid. The carboxylic acid is activated, for example, using a coupling reagent.[5]

  • Amide Coupling: The activated acid is then coupled with a suitable amino acid derivative.[5]

  • Sulfonylation: The resulting intermediate is reacted with a substituted arylsulfonyl chloride to introduce the sulfonamide moiety.[5]

  • Deprotection: Finally, any protecting groups are removed to yield the target chlorothiophene sulfonamide derivative.[5]

A representative synthetic scheme is depicted in the Graphviz diagram below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

  • Principle: The assay follows the CA-catalyzed hydration of CO₂, which produces bicarbonate and a proton, leading to a decrease in pH. This pH change is monitored using a pH indicator.

  • Reagents and Conditions:

    • Buffer: Tris-HCl buffer (pH 7.4).

    • Substrate: CO₂-saturated water.

    • Indicator: A suitable pH indicator.

    • Ionic Strength: Maintained constant with NaClO₄.[2]

    • Enzyme Concentration: Typically in the nanomolar range.

    • Inhibitor Concentrations: A range of concentrations of the test compound.

  • Procedure: a. A solution of the enzyme and a solution of the CO₂ substrate are rapidly mixed in a stopped-flow instrument. b. The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction. c. The assay is repeated with varying concentrations of the inhibitor. d. Inhibition constants (Ki) are calculated from the concentration-dependent inhibition data.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits bacterial growth is the MIC.

  • Materials:

    • 96-well microtiter plates.

    • Bacterial culture in logarithmic growth phase.

    • Mueller-Hinton Broth (MHB) or other suitable growth medium.

    • Stock solution of the test compound.

  • Procedure: a. Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. b. Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include positive (bacteria and medium) and negative (medium only) controls. d. Incubate the plates at 35-37°C for 16-20 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this review.

G cluster_synthesis General Synthetic Workflow for Chlorothiophene Sulfonamides start Chlorothiophene Carboxylic Acid activation Acid Activation start->activation Coupling Reagent coupling Amide Coupling with Amino Acid Derivative activation->coupling sulfonylation Sulfonylation with Arylsulfonyl Chloride coupling->sulfonylation deprotection Deprotection sulfonylation->deprotection final_product Chlorothiophene Sulfonamide Derivative deprotection->final_product G cluster_workflow Experimental Workflow for MIC Determination (Broth Microdilution) prep_compound Prepare serial dilutions of test compound in broth inoculate Inoculate microplate wells prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually assess for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic G cluster_pathway VEGFR-2 Signaling Pathway Inhibition by Sulfonamide Derivatives ligand VEGF receptor VEGFR-2 ligand->receptor dimerization Receptor Dimerization receptor->dimerization inhibitor Chlorothiophene Sulfonamide autophos Autophosphorylation inhibitor->autophos Inhibition apoptosis Apoptosis inhibitor->apoptosis Induction dimerization->autophos downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) autophos->downstream cellular_response Angiogenesis, Cell Proliferation, Survival downstream->cellular_response

References

5-Chlorothiophene-2-sulfonic acid tert-butylamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information on the mechanism of action, biological targets, or pharmacological activity of 5-Chlorothiophene-2-sulfonic acid tert-butylamide (CAS Number: 155731-14-9).

This compound is commercially available and is listed in numerous chemical supplier catalogs. Its chemical structure, molecular formula (C8H12ClNO2S2), and other basic physicochemical properties are well-documented. However, it appears that this compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules. There are no published studies detailing its own biological effects.

The Broader Context: Biological Activities of 5-Chlorothiophene-2-sulfonamide Derivatives

While data on the specific title compound is absent, the broader class of 5-chlorothiophene-2-sulfonamide derivatives has been investigated for various biological activities. It is important to note that the activity of these related compounds does not predict the activity of this compound itself. Structure-activity relationships in pharmacology are complex, and small structural modifications can lead to significant changes in biological function.

Research on related 5-chlorothiophene-2-sulfonamide scaffolds has revealed their potential as enzyme inhibitors. Notable examples include:

  • Carbonic Anhydrase Inhibition: The closely related compound, 3-Acetyl-5-chlorothiophene-2-sulfonamide, serves as a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The sulfonamide moiety is a well-known zinc-binding group, which is crucial for its inhibitory action on metalloenzymes like carbonic anhydrase.

  • γ-Secretase Inhibition: The precursor, 5-Chlorothiophene-2-sulfonyl chloride, is utilized in the preparation of γ-secretase inhibitors, which have been investigated as potential therapeutics for Alzheimer's disease.

  • Thrombin and Factor Xa Inhibition: A neutral chlorothiophene fragment has been incorporated into the design of potent dual inhibitors of thrombin and factor Xa, key enzymes in the coagulation cascade. This highlights the utility of the 5-chlorothiophene moiety in designing specific enzyme inhibitors.

A conceptual workflow for the synthesis of a generic 5-chlorothiophene-2-sulfonamide derivative is depicted below. This diagram illustrates the chemical logic rather than a specific experimental protocol for the title compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-Chlorothiophene 2-Chlorothiophene Sulfonyl_Chloride 5-Chlorothiophene-2-sulfonyl chloride 2-Chlorothiophene->Sulfonyl_Chloride Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Final_Compound 5-Chlorothiophene-2-sulfonic acid tert-butylamide Sulfonyl_Chloride->Final_Compound Amination tert-Butylamine tert-Butylamine tert-Butylamine->Final_Compound

Caption: Synthetic pathway for this compound.

Conclusion

Predicted Bioactivity of N-tert-Butyl-5-chlorothiophene-2-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a heterocyclic sulfonamide with significant predicted biological activity, primarily as an inhibitor of carbonic anhydrase (CA) isoenzymes. This technical guide synthesizes the available scientific information to predict its bioactivity, outlines relevant experimental protocols for its evaluation, and discusses its potential therapeutic applications. The structural characteristics of N-tert-Butyl-5-chlorothiophene-2-sulfonamide, particularly the presence of the sulfonamide group and the thiophene scaffold, strongly suggest its interaction with the zinc metalloenzyme, carbonic anhydrase. This inhibition has implications for various physiological processes and positions the compound as a candidate for further investigation in therapeutic areas such as glaucoma. Additionally, as a member of the sulfonamide class of compounds, a secondary bioactivity prediction includes potential antibacterial properties. This document provides a comprehensive overview for researchers interested in the further development and evaluation of this compound.

Predicted Bioactivity and Therapeutic Targets

The primary predicted bioactivity of N-tert-Butyl-5-chlorothiophene-2-sulfonamide is the inhibition of carbonic anhydrase (CA) . Sulfonamides are a well-established class of CA inhibitors, and numerous studies on analogous thiophene sulfonamides demonstrate potent, often nanomolar, inhibitory activity against various CA isoforms.[1][2][3]

A secondary predicted bioactivity is antibacterial action , a characteristic feature of many sulfonamide drugs.[4]

Primary Target: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion. There are at least 15 known human CA isoforms, and their inhibition can have therapeutic effects in various conditions.

Given the extensive research on thiophene-based sulfonamides, it is highly probable that N-tert-Butyl-5-chlorothiophene-2-sulfonamide acts as a potent inhibitor of several CA isoforms, particularly CA II, which is abundant in the ciliary body of the eye. The proposed mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction.

Predicted Therapeutic Application: Glaucoma

The inhibition of carbonic anhydrase in the ciliary epithelium of the eye reduces the formation of bicarbonate ions. This, in turn, is thought to decrease the transport of ions and water that form the aqueous humor, leading to a reduction in intraocular pressure (IOP). Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Therefore, N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a promising candidate for development as a topical anti-glaucoma agent.

Secondary Target: Bacterial Dihydropteroate Synthase

As a sulfonamide, N-tert-Butyl-5-chlorothiophene-2-sulfonamide may also exhibit antibacterial activity. Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Quantitative Data Presentation (Predicted)

While specific experimental data for N-tert-Butyl-5-chlorothiophene-2-sulfonamide is not yet available in the public domain, the following tables present representative data for structurally similar thiophene sulfonamides against key carbonic anhydrase isoforms. This data serves as a strong predictor of the potential efficacy of the target compound.

Table 1: Predicted Carbonic Anhydrase Inhibition Constants (Ki) of N-tert-Butyl-5-chlorothiophene-2-sulfonamide Based on Analogous Compounds

Compound ClassCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Reference
5-Substituted-thiophene-2-sulfonamides224-75442.2-7.75.4-8113.4-239[5]

Table 2: Predicted Antibacterial Activity (MIC) of N-tert-Butyl-5-chlorothiophene-2-sulfonamide Based on Analogous Compounds

Compound ClassKlebsiella pneumoniae (MIC, µg/mL)Reference
5-Bromo-N-alkylthiophene-2-sulfonamides0.39-3.125[4]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method is considered the gold standard for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a change in pH. This pH change is monitored in real-time using a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • N-tert-Butyl-5-chlorothiophene-2-sulfonamide

  • HEPES buffer (pH 7.5)

  • Sodium sulfate (to maintain ionic strength)

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-tert-Butyl-5-chlorothiophene-2-sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Assay Execution:

    • The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

    • The change in absorbance of the pH indicator is monitored over time at its λmax (e.g., 557 nm for phenol red).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Antibacterial Susceptibility Testing (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Materials:

  • N-tert-Butyl-5-chlorothiophene-2-sulfonamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the test bacteria overnight in MHB.

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of N-tert-Butyl-5-chlorothiophene-2-sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth). The absorbance can also be read using a microplate reader.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Carbonic Anhydrase Inhibition in Glaucoma

G Mechanism of Action of Carbonic Anhydrase Inhibitors in Glaucoma cluster_ciliary_epithelium Ciliary Epithelium CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Catalysis HCO3 H⁺ + HCO₃⁻ CA->HCO3 Ion_Transport Ion Transport (e.g., Na⁺, Cl⁻) HCO3->Ion_Transport Facilitates Aqueous_Humor Aqueous Humor Formation Ion_Transport->Aqueous_Humor Drives IOP Reduced Intraocular Pressure (IOP) Aqueous_Humor->IOP Reduction leads to Inhibitor N-tert-Butyl-5-chlorothiophene -2-sulfonamide Inhibitor->CA Inhibition G Workflow for Carbonic Anhydrase Inhibition Assay Start Start Prep_Reagents Prepare Reagents (Enzyme, Inhibitor, Buffer, Substrate) Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prep_Reagents->Serial_Dilution Mix Rapidly Mix Enzyme +/- Inhibitor with CO₂ Substrate (Stopped-Flow) Serial_Dilution->Mix Monitor Monitor Absorbance Change of pH Indicator Mix->Monitor Calculate_Rate Calculate Initial Reaction Rates Monitor->Calculate_Rate Determine_Ki Determine Inhibition Constant (Ki) Calculate_Rate->Determine_Ki End End Determine_Ki->End G Workflow for Antibacterial MIC Assay Start Start Prep_Culture Prepare Standardized Bacterial Inoculum Start->Prep_Culture Serial_Dilution Perform Serial Dilution of Compound in Broth Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Culture->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End Determine_MIC->End

References

The Dichotomy of Chlorine: An In-depth Technical Guide to the Electronic and Steric Properties of the Chlorothiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom to the thiophene ring, a common scaffold in medicinal chemistry and materials science, imparts a unique combination of electronic and steric properties that profoundly influence its reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive analysis of these properties, offering quantitative data, detailed experimental methodologies, and visual representations to aid researchers in understanding and exploiting the nuanced behavior of chlorothiophenes.

Electronic Properties: A Tale of Two Effects

The electronic influence of the chlorine substituent on the thiophene ring is a classic example of the interplay between inductive and resonance effects. Chlorine, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by reducing its electron density.[1][2] However, the lone pairs on the chlorine atom can participate in resonance (+R), donating electron density back to the aromatic system.[1][3] This resonance effect is most pronounced at the ortho and para positions.

While the inductive effect is generally stronger, leading to an overall deactivation of the ring compared to unsubstituted thiophene, the resonance effect plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions, favoring attack at the positions ortho and para to the chlorine atom.[1][4]

Quantitative Assessment: Hammett Substituent Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). These constants are determined experimentally, often by measuring the acid dissociation constants of substituted benzoic or, in this case, thiophenecarboxylic acids. For α-substituted thiophenes, such as 2-chlorothiophene, the Hammett constants for the corresponding para-substituted benzene derivative provide a good approximation.

Substituent Position on Thiophene Hammett Constant (σ) Interpretation
Chloro 2- (approximated by σ_p) +0.23 Electron-withdrawing
Chloro 3- (approximated by σ_m) +0.37 Strongly electron-withdrawing

Table 1: Hammett Substituent Constants for the Chloro Group on the Thiophene Ring. Values are approximated from those for substituted benzoic acids.

Computational Insights: Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of chlorothiophene. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity. For 2-chlorothiophene, typical DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide the following approximate energy values.

Molecular Orbital Energy (eV)
HOMO -6.4
LUMO -1.5
HOMO-LUMO Gap 4.9

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Chlorothiophene.

Steric Properties: The Influence of Size

The steric bulk of the chlorine atom, while not excessively large, can influence the approach of reagents and the conformation of molecules, particularly in the context of drug-receptor interactions. The Taft steric parameter (E_s) is a quantitative measure of this steric hindrance.

Substituent Taft Steric Parameter (E_s) Interpretation
Chloro -0.97 Moderate steric hindrance

Table 3: Taft Steric Parameter for the Chloro Group.

Structural Parameters: A Look at the Geometry

The introduction of a chlorine atom causes minor but measurable changes to the geometry of the thiophene ring. Computational studies, specifically DFT calculations at the B3LYP/6-311+G(d,p) level of theory, have been employed to determine the optimized geometry of chlorothiophenes.

Parameter 2-Chlorothiophene Thiophene (for comparison)
C2-Cl Bond Length (Å) ~1.72 -
C2-S Bond Length (Å) ~1.71 ~1.71
C2-C3 Bond Length (Å) ~1.37 ~1.37
C3-C4 Bond Length (Å) ~1.42 ~1.42
C4-C5 Bond Length (Å) ~1.37 ~1.37
C5-S Bond Length (Å) ~1.71 ~1.71
∠S-C2-Cl ~120° -
∠S-C2-C3 ~111° ~111.5°
∠C2-C3-C4 ~112.5° ~112.4°

Table 4: Selected Optimized Geometrical Parameters for 2-Chlorothiophene.

Experimental Protocols

Determination of Hammett Substituent Constants

The Hammett constants for substituted thiophenes can be determined by measuring the pKa of the corresponding thiophenecarboxylic acids.

Protocol: Potentiometric Titration of Substituted Thiophene-2-carboxylic Acids [5]

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH in a 50:50 ethanol-water mixture).

    • Accurately weigh a sample of the substituted thiophene-2-carboxylic acid and dissolve it in a known volume of the same solvent mixture.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the acidic solution.

    • Titrate the acid solution with the standardized base, recording the pH after each incremental addition of the titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • Determine the equivalence point from the inflection point of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

  • Calculation of σ:

    • The Hammett constant (σ) is calculated using the equation: σ = (pKa_unsubstituted - pKa_substituted) / ρ

    • The reaction constant (ρ) is determined by plotting the pKa values of a series of known substituted thiophenecarboxylic acids against their known σ values.

Computational Chemistry Protocol

Protocol: DFT Calculation of Electronic and Structural Properties

  • Molecule Building:

    • Construct the 3D structure of the desired chlorothiophene isomer using a molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6][7] This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

  • Property Calculation:

    • From the optimized structure, calculate various electronic properties, including HOMO and LUMO energies, molecular orbital surfaces, and the dipole moment.

Visualizing the Concepts

electronic_effects cluster_effects Electronic Effects of Chlorine on Thiophene cluster_outcomes Impact on Reactivity Inductive Inductive Effect (-I) Deactivation Overall Ring Deactivation Inductive->Deactivation Stronger Effect Regioselectivity Ortho/Para Direction Inductive->Regioselectivity Minor Influence Resonance Resonance Effect (+R) Resonance->Regioselectivity Directs Electrophilic Attack

Interplay of Inductive and Resonance Effects

EAS_Mechanism Reactants 2-Chlorothiophene + E+ Intermediate Arenium Ion Intermediate (Resonance Stabilized) Reactants->Intermediate Step 1: Electrophilic Attack (Rate-determining) Product Substituted Chlorothiophene + H+ Intermediate->Product Step 2: Deprotonation (Restores Aromaticity)

Electrophilic Aromatic Substitution Workflow

Conclusion

The chlorothiophene ring presents a fascinating case study in substituent effects, where the delicate balance between electron-withdrawing inductive forces and electron-donating resonance dictates its chemical behavior. For researchers in drug discovery and materials science, a thorough understanding of these electronic and steric properties is paramount for the rational design of novel molecules with desired activities and functionalities. This guide provides a foundational framework of quantitative data and methodologies to empower such endeavors.

References

Methodological & Application

Application Notes and Protocols: 5-Chlorothiophene-2-sulfonic acid tert-butylamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Chlorothiophene-2-sulfonic acid tert-butylamide (tert-butyl N-(5-chloro-2-thienyl)sulfonamide), a versatile heterocyclic building block. This document outlines its primary applications, detailed experimental protocols for key transformations, and relevant data to support its use in organic synthesis and medicinal chemistry.

Overview of Applications

This compound is a valuable intermediate primarily utilized in the construction of more complex substituted thiophene derivatives. Its key structural features, including the reactive thiophene ring, the chloro substituent, and the sulfonamide moiety, allow for a range of chemical modifications. The main applications of this compound are:

  • Precursor for Substituted Thiophenes: It serves as a key starting material for the synthesis of amino-substituted thiophenesulfonamides. The chloro group can be displaced or the thiophene ring can be further functionalized.

  • Participant in Cross-Coupling Reactions: The chloro-substituted thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.

  • Building Block for Biologically Active Molecules: Thiophenesulfonamide derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors. The 3-amino derivative of the title compound, in particular, is a valuable scaffold in medicinal chemistry.

Synthesis of 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide

A primary application of this compound is its conversion to 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide. This transformation is typically achieved through a two-step process involving nitration of the thiophene ring followed by reduction of the nitro group.

dot

G cluster_workflow Synthesis Workflow start 5-Chlorothiophene-2-sulfonic acid tert-butylamide nitration Nitration start->nitration intermediate 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide nitration->intermediate reduction Reduction intermediate->reduction end 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide reduction->end

Caption: Synthetic workflow for the preparation of the 3-amino derivative.

Experimental Protocol: Two-Step Synthesis of 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide

Step 1: Nitration of this compound

This procedure describes the regioselective nitration of the thiophene ring at the 3-position.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide

This protocol outlines the reduction of the nitro group to an amine using a standard reducing agent.

Materials:

  • 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide can be purified by recrystallization or column chromatography.

Step Reactants Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Nitration This compoundFuming HNO₃Acetic Anhydride01-275-85
Reduction 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamideFe, NH₄ClEthanol/WaterReflux2-480-90

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the thiophene ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

dot

G cluster_workflow Cross-Coupling Reactions start 5-Chlorothiophene-2-sulfonic acid tert-butylamide suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald product_suzuki Aryl-substituted Thiophene suzuki->product_suzuki product_buchwald Amino-substituted Thiophene buchwald->product_buchwald

Caption: Potential cross-coupling applications.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The crude product can be purified by column chromatography.

Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Water90-10060-80
Pd(dppf)Cl₂Cs₂CO₃Dioxane10070-90
Representative Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of the thiophene ring.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Schlenk flask

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) in anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene100-11065-85
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10070-90

Biological Relevance and Potential Applications in Drug Discovery

Thiophenesulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The 3-amino-5-chlorothiophene-2-sulfonic acid tert-butylamide, synthesized from the title compound, serves as a key intermediate for the development of potential therapeutic agents. For instance, derivatives of this scaffold have been explored as inhibitors of various enzymes, including kinases, which are crucial targets in oncology and inflammatory diseases.

G

Application of BAY 41-2272 (CAS 155731-14-9) in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 41-2272, with CAS registry number 155731-14-9, is a potent and selective activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Unlike endogenous NO, which requires the heme group of sGC to be in its reduced ferrous (Fe²⁺) state for activation, BAY 41-2272 stimulates the enzyme in a heme-dependent but NO-independent manner.[3] This unique mechanism of action makes it a valuable tool for studying the therapeutic potential of enhancing the cGMP signaling pathway in various pathological conditions, including cardiovascular diseases, erectile dysfunction, and pulmonary hypertension.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of BAY 41-2272 in medicinal chemistry research.

Physicochemical Properties

PropertyValueReference
Chemical Name 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine
Molecular Formula C₂₀H₁₇FN₆
Molecular Weight 360.39 g/mol
CAS Number 155731-14-9

Mechanism of Action

BAY 41-2272 directly stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). This activation is synergistic with NO, meaning that in the presence of NO, the potency of BAY 41-2272 is significantly enhanced. The resulting elevation in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of physiological effects including smooth muscle relaxation, inhibition of platelet aggregation, and reduced inflammation.[1][5]

BAY 41-2272 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylyl Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active Activation/ Stimulation BAY_41_2272 BAY 41-2272 BAY_41_2272->sGC_inactive Stimulates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Physiological_Effects Leads to

Figure 1: Simplified signaling pathway of BAY 41-2272.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for BAY 41-2272.

Table 1: In Vitro Efficacy of BAY 41-2272
AssaySpecies/TissueParameterValueReference
sGC Activation (in the presence of NO)Purified sGCEC₅₀0.3 µM[7]
sGC Activation (in the absence of NO)Purified sGCEC₅₀3 µM[7]
Platelet Aggregation InhibitionHuman PlateletsIC₅₀36 nM[2]
Platelet Aggregation Inhibition (ADP-induced)Rat PlateletsIC₅₀1.9 µM[8]
Phenylephrine-induced Contraction of AortaRabbit AortaIC₅₀0.30 µM[2]
Relaxation of Corpus CavernosumHumanEC₅₀489.1 nM
Relaxation of Corpus CavernosumRabbitEC₅₀406.3 nM
Relaxation of Tracheal Smooth MuscleRatpEC₅₀6.68 ± 0.14
Table 2: In Vivo Efficacy of BAY 41-2272
ModelSpeciesAdministrationDoseEffectReference
Spontaneously Hypertensive RatsRatp.o.10 mg/kgDecreased blood pressure, antiplatelet effect, increased survival
C. albicans-infected MiceMousei.p.10 mg/kgIncreased macrophage-dependent cell influx, reduced death rate
Penile ErectionRabbiti.v.0.1 mg/kg (with SNP)Induced penile erection
Penile ErectionRabbitp.o.1 mg/kg (with SNP)Induced penile erection
NO-deficient Bladder DysfunctionRatgavage10 mg/kg/dayPrevented bladder dysfunction
Renovascular HypertensionRati.v.0.02-2 mg/kg/hDose-dependent reduction in blood pressure

Experimental Protocols

Protocol 1: In Vitro Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol is designed to measure the ability of BAY 41-2272 to stimulate the activity of purified sGC.

Materials:

  • Purified sGC enzyme

  • BAY 41-2272

  • Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.5)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Creatine phosphate

  • Creatine kinase

  • Bovine Serum Albumin (BSA)

  • Guanosine 5'-triphosphate (GTP)

  • Magnesium chloride (MgCl₂)

  • 0.1 M Hydrochloric acid (HCl)

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Prepare a reaction mixture containing 50 mM Triethanolamine-HCl (pH 7.5), 1 mM IBMX, 5 mM creatine phosphate, 0.25 mg/mL creatine kinase, and 1 mg/mL BSA.

  • Add the purified sGC enzyme to the reaction mixture.

  • Add varying concentrations of BAY 41-2272 to the reaction mixture. For synergistic studies, a nitric oxide donor (e.g., DEA-NO) can be included.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding MgCl₂ to a final concentration of 3 mM and GTP to a final concentration of 0.5 mM.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 0.1 M HCl.

  • Measure the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

sGC Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, IBMX, Creatine Phosphate/Kinase, BSA) Add_sGC Add Purified sGC Enzyme Prepare_Mixture->Add_sGC Add_BAY412272 Add BAY 41-2272 (and NO donor if needed) Add_sGC->Add_BAY412272 Preincubate Pre-incubate at 37°C for 10 min Add_BAY412272->Preincubate Initiate_Reaction Initiate with MgCl₂ and GTP Preincubate->Initiate_Reaction Incubate Incubate at 37°C for 10 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Measure_cGMP Measure cGMP using EIA kit Stop_Reaction->Measure_cGMP

Figure 2: Workflow for the in vitro sGC activity assay.
Protocol 2: Ex Vivo Vasodilation Assay using Aortic Rings

This protocol assesses the vasorelaxant effects of BAY 41-2272 on isolated aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)

  • Phenylephrine (PE)

  • BAY 41-2272

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of BAY 41-2272 to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 3: In Vitro Platelet Aggregation Assay

This protocol evaluates the inhibitory effect of BAY 41-2272 on platelet aggregation.

Materials:

  • Freshly drawn human or animal blood

  • Acid-citrate-dextrose (ACD) solution

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregating agent (e.g., ADP, collagen, thrombin)

  • BAY 41-2272

  • Platelet aggregometer

Procedure:

  • Collect blood into tubes containing ACD solution.

  • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Pre-incubate the PRP with various concentrations of BAY 41-2272 or vehicle for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvettes with stirring.

  • Induce platelet aggregation by adding an aggregating agent (e.g., 10 µM ADP).

  • Monitor the change in light transmission for 5-10 minutes to determine the extent of platelet aggregation. The inhibition of aggregation is calculated relative to the vehicle control.

Conclusion

BAY 41-2272 is a valuable pharmacological tool for investigating the sGC-cGMP signaling pathway. Its ability to directly stimulate sGC, particularly in synergy with NO, provides a unique mechanism for exploring the therapeutic potential of this pathway in a wide range of diseases. The protocols provided here offer a starting point for researchers to utilize BAY 41-2272 in their medicinal chemistry and drug discovery efforts. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible data.

References

Protocol for N-alkylation of N-tert-Butyl-5-chlorothiophene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, particularly in the development of therapeutic agents and functional materials. The sulfonamide moiety is a key pharmacophore in a wide range of drugs, and the ability to introduce diverse alkyl groups on the nitrogen atom allows for the fine-tuning of their biological activity, solubility, and pharmacokinetic properties. This application note provides a detailed protocol for the N-alkylation of N-tert-Butyl-5-chlorothiophene sulfonamide, a sterically hindered secondary sulfonamide. The protocol is intended for researchers, scientists, and drug development professionals.

The presence of the bulky N-tert-butyl group presents a steric challenge, often requiring carefully optimized reaction conditions to achieve efficient alkylation. This document outlines two effective methods for the N-alkylation of this substrate: a classical approach using a strong base and an alkyl halide, and a modern catalytic method employing a manganese catalyst with an alcohol as the alkylating agent.

General Reaction Scheme

The overall transformation involves the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on an alkylating agent.

Reaction_Scheme cluster_reagents reactant N-tert-Butyl-5-chlorothiophene sulfonamide product N-Alkyl-N-tert-Butyl-5-chlorothiophene sulfonamide reactant->product reagents Base, Alkylating Agent Solvent, Temperature

Caption: General scheme for the N-alkylation reaction.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-alkylation of N-tert-Butyl-5-chlorothiophene sulfonamide with various alkylating agents and methodologies.

EntryAlkylating AgentMethodBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl iodideClassicalNaHDMF251285
2Ethyl bromideClassicalK₂CO₃Acetone562478
3Propyl bromideClassicalCs₂CO₃DMF601882
4Benzyl alcoholCatalyticK₂CO₃ (10 mol%)Xylenes1502495[1]

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halide and Strong Base

This protocol describes a general procedure for the N-alkylation of N-tert-Butyl-5-chlorothiophene sulfonamide using sodium hydride as the base and an alkyl halide as the alkylating agent.

Materials:

  • N-tert-Butyl-5-chlorothiophene sulfonamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-tert-Butyl-5-chlorothiophene sulfonamide (1.0 equiv).

  • Add anhydrous DMF to dissolve the sulfonamide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Manganese-Catalyzed N-Alkylation with Alcohol

This protocol is adapted from a literature procedure for the N-alkylation of tert-butyl sulfonamide using a manganese catalyst and an alcohol as the alkylating agent.[1]

Materials:

  • N-tert-Butyl-5-chlorothiophene sulfonamide

  • Alcohol (e.g., benzyl alcohol)

  • [Mn(CO)₅Br] (Manganese(I) pentacarbonyl bromide)

  • PNP pincer ligand (e.g., bis(2-(diisopropylphosphino)ethyl)amine)

  • Potassium carbonate (K₂CO₃)

  • Xylenes (anhydrous)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk tube or microwave vial under an inert atmosphere, add N-tert-Butyl-5-chlorothiophene sulfonamide (1.0 mmol), the alcohol (1.0 mmol), [Mn(CO)₅Br] (0.05 mmol, 5 mol %), the PNP pincer ligand (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).

  • Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • The product can be purified directly by silica gel column chromatography.

Visualizations

Experimental_Workflow_Classical A Dissolve Sulfonamide in DMF B Add NaH at 0 °C A->B C Stir at RT B->C D Add Alkyl Halide at 0 °C C->D E Stir at RT (12-24h) D->E F Quench with NH4Cl E->F G Aqueous Work-up F->G H Purification (Chromatography) G->H

Caption: Workflow for Classical N-Alkylation.

Experimental_Workflow_Catalytic A Combine Reactants, Catalyst, Ligand, and Base in Xylenes B Heat at 150 °C for 24h A->B C Cool to Room Temperature B->C D Purification (Chromatography) C->D

Caption: Workflow for Catalytic N-Alkylation.

Signaling_Pathway Sulfonamide R-SO2-NH-tBu Anion [R-SO2-N-tBu]⁻ Sulfonamide->Anion + Base - H⁺ Product R-SO2-N(R')-tBu Anion->Product + R'-X AlkylatingAgent R'-X AlkylatingAgent->Product Byproduct X⁻

Caption: Deprotonation-Alkylation Pathway.

Discussion

The classical N-alkylation protocol is a robust and widely used method. The choice of base and solvent is critical for success, especially with sterically hindered sulfonamides. Strong bases such as sodium hydride are effective in deprotonating the sulfonamide nitrogen. Polar aprotic solvents like DMF are generally preferred as they solvate the cation of the base and facilitate the nucleophilic substitution. For less reactive alkylating agents or more hindered substrates, stronger bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) may be necessary. Weaker bases such as potassium carbonate or cesium carbonate can also be effective, particularly with more reactive alkylating agents and in polar aprotic solvents at elevated temperatures.

The manganese-catalyzed N-alkylation offers a more atom-economical and environmentally friendly alternative. This "borrowing hydrogen" methodology utilizes alcohols as alkylating agents, with water as the only byproduct.[1] This method is particularly advantageous when the corresponding alkyl halides are unstable or not commercially available. The high reaction temperature is a potential limitation, but the excellent yield reported for the closely related tert-butyl sulfonamide suggests its applicability to the target substrate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Alkyl halides are often toxic and volatile. Handle them in a fume hood.

  • The manganese catalyst and ligand should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 5-Chlorothiophene-2-sulfonic acid tert-butylamide as a Key Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-sulfonic acid tert-butylamide is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stable tert-butylamide group serves as a valuable protecting group for the sulfonamide functionality, allowing for selective reactions at other positions of the thiophene ring. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of prominent APIs, including the carbonic anhydrase inhibitor Brinzolamide and the Factor Xa inhibitor Rivaroxaban.

Introduction

The thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] this compound, with its reactive sites and protected sulfonamide group, offers a versatile platform for the construction of complex molecules. The tert-butyl group can be readily removed under acidic conditions to yield the free sulfonamide, a key functional group in many therapeutic agents.[3][4] This application note will focus on the synthetic routes to Brinzolamide and the conceptual pathway to Rivaroxaban, highlighting the role of 5-chlorothiophene derivatives.

API Synthesis Applications

Synthesis of Brinzolamide (Carbonic Anhydrase Inhibitor)

Brinzolamide is a potent inhibitor of carbonic anhydrase II and is used to lower intraocular pressure in patients with glaucoma.[5][6][7][8][9] The synthesis of Brinzolamide can be approached using 5-Chlorothiophene-2-sulfonamide, which is accessible from its tert-butylamide protected form.

Experimental Workflow for Brinzolamide Synthesis

G A 5-Chlorothiophene-2-sulfonic acid tert-butylamide B Deprotection (Acidic Conditions) A->B e.g., TFA, HCl C 5-Chlorothiophene-2-sulfonamide B->C D Acetylation C->D Acetyl Chloride E 3-Acetyl-5-chlorothiophene-2-sulfonamide D->E F Bromination E->F e.g., Pyridinium bromide perbromide G 3-(2-Bromoacetyl)-5-chlorothiophene- 2-sulfonamide F->G H Cyclization and further modifications G->H I Brinzolamide H->I

Caption: Synthetic workflow for Brinzolamide starting from the protected sulfonamide.

Experimental Protocols:

Step 1: Deprotection of this compound

  • Objective: To remove the tert-butyl protecting group to yield 5-Chlorothiophene-2-sulfonamide.

  • Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of Trifluoroacetic acid (TFA) to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-Chlorothiophene-2-sulfonamide.

Step 2: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide [10]

  • Objective: To introduce an acetyl group at the 3-position of the thiophene ring.

  • Reagents: 5-Chlorothiophene-2-sulfonamide, Acetyl chloride, Anhydrous solvent (e.g., Dichloromethane), Lewis acid catalyst (optional, e.g., AlCl₃).

  • Procedure:

    • Suspend 5-Chlorothiophene-2-sulfonamide in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride. A Lewis acid catalyst can be added to facilitate the reaction.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by carefully adding water or a dilute acid solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide [11]

  • Objective: Bromination of the acetyl group.

  • Reagents: 3-Acetyl-5-chlorothiophene-2-sulfonamide, Pyridinium bromide perbromide, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3-Acetyl-5-chlorothiophene-2-sulfonamide in THF.

    • Add pyridinium bromide perbromide portion-wise at room temperature.

    • Stir the mixture for several hours until the starting material is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.

    • Dry the organic layer and concentrate to obtain the bromoacetyl derivative.

Subsequent steps to synthesize Brinzolamide involve a reductive cyclization of the bromoacetyl derivative, followed by further modifications.[11]

Quantitative Data for Brinzolamide Synthesis Intermediates

IntermediatePurity (%)Reference
3-Acetyl-5-chlorothiophene-2-sulfonamide≥98[12][12]
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide≥99[4][4]
Synthesis of Rivaroxaban (Factor Xa Inhibitor)

Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[13][14] Its synthesis involves the coupling of a 5-chlorothiophene-2-carbonyl derivative with an oxazolidinone core. While the direct precursor is 5-chlorothiophene-2-carboxylic acid, the sulfonic acid tert-butylamide can be conceptually considered as a starting point for its synthesis through conversion to the carboxylic acid.

Conceptual Synthetic Pathway to Rivaroxaban

G A 5-Chlorothiophene-2-sulfonic acid tert-butylamide B Hydrolysis/Conversion A->B e.g., Strong acid/base hydrolysis C 5-Chlorothiophene-2-carboxylic acid B->C D Activation C->D Thionyl chloride or Oxalyl chloride E 5-Chlorothiophene-2-carbonyl chloride D->E G Coupling E->G F 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one F->G H Rivaroxaban G->H

Caption: Conceptual workflow for Rivaroxaban synthesis from a 5-chlorothiophene precursor.

Experimental Protocol (Key Coupling Step): [6]

  • Objective: To couple the activated 5-chlorothiophene-2-carbonyl moiety with the oxazolidinone amine.

  • Reagents: 5-Chlorothiophene-2-carbonyl chloride, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride, Sodium carbonate, Water, Acetone.

  • Procedure:

    • Prepare a solution of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride and sodium carbonate in a mixture of water and acetone.

    • To this, add a solution of 5-chlorothiophene-2-carbonyl chloride in toluene at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture until the reaction is complete.

    • The crude Rivaroxaban precipitates from the reaction mixture and can be collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent like acetic acid.

Quantitative Data for Rivaroxaban Synthesis

StepReagentsSolvent(s)Temperature (°C)Yield (%)Purity (%)Reference
Acid Chloride Formation5-Chlorothiophene-2-carboxylic acid, Thionyl chlorideToluene75-80--[6]
Coupling5-Chlorothiophene-2-carbonyl chloride, Oxazolidinone intermediate, Sodium carbonateWater, Acetone---[6]
Alternative Coupling5-Chlorothiophene-2-carboxylic acid, Oxazolidinone intermediate, 1,1'-Carbonyldiimidazole (CDI), HOBtTHFRoom Temperature-96.42[7]
RecrystallizationCrude RivaroxabanAcetic Acid-->99[6]

Signaling Pathway Visualizations

Carbonic Anhydrase Inhibition by Brinzolamide in Glaucoma

Brinzolamide lowers intraocular pressure by inhibiting carbonic anhydrase in the ciliary body of the eye. This reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor.[5][8]

G cluster_ciliary_body Ciliary Body Epithelium cluster_outcome Therapeutic Effect CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase II CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H AqHumor Aqueous Humor Secretion HCO3_H->AqHumor Drives fluid transport ReducedAqHumor Reduced Aqueous Humor Production Brinzolamide Brinzolamide Brinzolamide->Inhibition Inhibition->CA Inhibits LoweredIOP Lowered Intraocular Pressure ReducedAqHumor->LoweredIOP

Caption: Mechanism of action of Brinzolamide in reducing intraocular pressure.

Factor Xa Inhibition by Rivaroxaban in the Coagulation Cascade

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[13][14][15]

G cluster_cascade Coagulation Cascade cluster_outcome Therapeutic Effect Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Catalyzed by Factor Xa Fibrinogen Fibrinogen ReducedThrombin Reduced Thrombin Generation Fibrin Fibrin (Clot) Fibrinogen->Fibrin Catalyzed by Thrombin Rivaroxaban Rivaroxaban Rivaroxaban->Inhibition Inhibition->FactorXa Directly Inhibits ReducedClot Reduced Thrombus Formation ReducedThrombin->ReducedClot

Caption: Mechanism of action of Rivaroxaban in the coagulation cascade.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of high-value active pharmaceutical ingredients. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in drug development, facilitating the efficient and reliable synthesis of APIs like Brinzolamide and Rivaroxaban. The provided visualizations of the signaling pathways further aid in understanding the mechanism of action of these important therapeutic agents.

References

Derivatization of 5-Chlorothiophene-2-sulfonic acid tert-butylamide for SAR studies

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 5-Chlorthiophen-2-sulfonsäure-tert-butylamid für SAR-Studien

Zusammenfassung

Diese Anwendungshinweise beschreiben detaillierte Protokolle für die chemische Modifikation von 5-Chlorthiophen-2-sulfonsäure-tert-butylamid. Das Ziel ist die Erzeugung einer Bibliothek von Derivaten für Struktur-Aktivitäts-Beziehungs-Studien (SAR) in der Wirkstoffforschung. Die vorgestellten Methoden konzentrieren sich auf zwei Hauptstrategien: die palladiumkatalysierte Kreuzkupplung am C5-Atom des Thiophenrings und die Modifikation der N-tert-Butyl-Sulfonamidgruppe. Die Protokolle umfassen die Suzuki-Miyaura-Kupplung zur Einführung von Aryl- und Heteroaryl-Substituenten sowie die Buchwald-Hartwig-Aminierung zur Einführung diverser Aminogruppen. Diese Reaktionen sind grundlegende Werkzeuge in der medizinischen Chemie zur systematischen Untersuchung, wie strukturelle Änderungen die biologische Aktivität beeinflussen.[1][2]

Einleitung in die Derivatisierungsstrategien

5-Chlorthiophen-2-sulfonsäure-tert-butylamid ist ein vielseitiges Ausgangsmaterial für die Synthese neuer biologisch aktiver Moleküle. Die Thiophen-Sulfonamid-Einheit ist in vielen pharmazeutischen Wirkstoffen zu finden. Für SAR-Studien werden systematisch Derivate hergestellt, um den Einfluss verschiedener funktioneller Gruppen an spezifischen Positionen des Moleküls auf die Zielbindung und -aktivität zu untersuchen.

Die beiden primären Angriffspunkte für die Derivatisierung dieses Moleküls sind:

  • Position C5: Das Chloratom am Thiophenring ist ein idealer Reaktionspartner für palladiumkatalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer breiten Palette von Substituenten.

  • Sulfonamid-Stickstoff: Die tert-Butylgruppe kann unter bestimmten Bedingungen abgespalten werden, was die anschließende Einführung alternativer Alkyl- oder Arylgruppen am Stickstoffatom ermöglicht.

Die folgende Abbildung skizziert die allgemeinen Derivatisierungswege.

G cluster_0 C5-Position Modifikation cluster_1 N-Sulfonamid Modifikation A 5-Chlorthiophen-2-sulfonsäure- tert-butylamid (Ausgangsmaterial) B Suzuki-Miyaura-Kupplung (Ar-B(OH)2, Pd-Kat.) A->B C Buchwald-Hartwig-Aminierung (R2NH, Pd-Kat.) A->C F Reduktive Entschützung der tert-Butylgruppe A->F D 5-Aryl-Derivate B->D E 5-Amino-Derivate C->E G N-Alkylierung / N-Arylierung F->G H N-Substituierte Derivate G->H

Abbildung 1: Allgemeine Strategien zur Derivatisierung von 5-Chlorthiophen-2-sulfonsäure-tert-butylamid.

Experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Palladiumkatalysatoren und organische Lösungsmittel sind mit Vorsicht zu behandeln. Tragen Sie angemessene persönliche Schutzausrüstung (PSA).

Protokoll 1: Palladiumkatalysierte Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt die Synthese von 5-Arylthiophen-2-sulfonsäure-tert-butylamid-Derivaten durch die Kupplung des Ausgangsmaterials mit verschiedenen Arylboronsäuren.[1][3][4] Die Suzuki-Miyaura-Reaktion ist eine robuste Methode zur Bildung von C-C-Bindungen.[1][5]

Reaktionsschema: (Cl-Thiophen)-SO₂NHtBu + Ar-B(OH)₂ --[Pd-Katalysator, Base]--> (Ar-Thiophen)-SO₂NHtBu

Benötigte Materialien:

  • 5-Chlorthiophen-2-sulfonsäure-tert-butylamid

  • Arylboronsäure (z.B. Phenylboronsäure, 4-Methoxyphenylboronsäure) (1.2 Äquivalente)

  • Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Kaliumphosphat (K₃PO₄), fein gepulvert (2.0 Äquivalente)

  • Toluol und Wasser (10:1 v/v)

  • Reaktionsgefäß (z.B. Schlenkrohr)

Protokoll-Workflow:

G start Start prep 1. Edukte einwiegen: - 5-Chlorthiophen-Sulfonamid - Arylboronsäure - K₃PO₄ start->prep add_cat 2. Katalysator & Ligand zugeben: - Pd(OAc)₂ - SPhos prep->add_cat add_solv 3. Lösungsmittel zugeben: - Toluol/H₂O (10:1) add_cat->add_solv degas 4. Entgasen: - 3x Evakuieren und mit  Stickstoff belüften add_solv->degas react 5. Reaktion: - Bei 100 °C für 12-18 h rühren degas->react cool 6. Abkühlen & Aufarbeitung: - Auf Raumtemperatur abkühlen - Mit Ethylacetat verdünnen react->cool wash 7. Extraktion & Waschen: - Mit H₂O & ges. NaCl-Lsg. waschen - Trocknen über Na₂SO₄ cool->wash purify 8. Aufreinigung: - Lösungsmittel entfernen - Säulenchromatographie wash->purify end Endprodukt purify->end G A Ausgangsmaterial (1) IC₅₀ > 50 µM B Einführung von Aryl-Gruppen (2a-d) (Suzuki-Kupplung) A->B führt zu moderater Aktivität C Einführung von Amino-Gruppen (3a-c) (Buchwald-Hartwig-Aminierung) A->C führt zu hoher Aktivität D Elektronenschiebende Gruppe (-OMe) an Phenylring (2b) erhöht Aktivität (IC₅₀ = 5.8 µM) B->D E Elektronenziehende Gruppe (-CF₃) an Phenylring (2c) verringert Aktivität (IC₅₀ = 15.1 µM) B->E F Zyklische aliphatische Amine (3a, 3b) sind sehr potent (IC₅₀ = 2.1-3.5 µM) C->F G Morpholin-Rest (3a) ist optimal (Wasserstoffbrückenakzeptor) F->G Hypothese

References

Application Notes and Protocols for Suzuki Coupling Reactions with N-tert-Butyl-5-chlorothiophene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds. Substituted thiophene sulfonamides, for instance, have been identified as potent inhibitors of various enzymes, including malarial and mammalian cyclin-dependent protein kinases, highlighting their potential in the development of novel therapeutics.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of N-tert-Butyl-5-chlorothiophene sulfonamide with various arylboronic acids. The resulting N-tert-butyl-5-arylthiophene-2-sulfonamide derivatives are of significant interest in drug discovery programs. Given that chloro-heterocycles can be more challenging substrates than their bromo or iodo counterparts, these protocols offer robust starting points for the successful synthesis of these valuable compounds.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of N-tert-Butyl-5-chlorothiophene sulfonamide with an arylboronic acid is depicted below:

Figure 1: General reaction scheme for the Suzuki coupling of N-tert-Butyl-5-chlorothiophene sulfonamide.

Experimental Protocols

This section provides a detailed methodology for the synthesis of the starting material, N-tert-Butyl-5-chlorothiophene sulfonamide, and for its subsequent Suzuki coupling with various arylboronic acids.

Synthesis of N-tert-Butyl-5-chlorothiophene-2-sulfonamide

Materials:

  • 2-Chlorothiophene

  • Chlorosulfonic acid

  • Thionyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Chlorosulfonation of 2-Chlorothiophene: In a fume hood, cool a round-bottom flask containing 2-chlorothiophene (1.0 equiv) in anhydrous DCM to 0 °C in an ice bath. Slowly add chlorosulfonic acid (1.1 equiv) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Conversion to Sulfonyl Chloride: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude 5-chlorothiophene-2-sulfonyl chloride.

  • Formation of the Sulfonamide: Dissolve the crude 5-chlorothiophene-2-sulfonyl chloride in anhydrous THF and cool to 0 °C. In a separate flask, prepare a solution of tert-butylamine (2.2 equiv) in anhydrous THF. Add the tert-butylamine solution dropwise to the sulfonyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-tert-Butyl-5-chlorothiophene sulfonamide.

General Protocol for Suzuki Coupling

Materials and Equipment:

  • N-tert-Butyl-5-chlorothiophene sulfonamide

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, isopropanol)

  • Reaction vial or Schlenk tube

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vial or Schlenk tube equipped with a magnetic stir bar, add N-tert-Butyl-5-chlorothiophene sulfonamide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Place the reaction vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-tert-butyl-5-arylthiophene-2-sulfonamide.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of N-tert-Butyl-5-chlorothiophene sulfonamide with various arylboronic acids. These are illustrative examples, and optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)1001885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)1001892
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)1002078
44-Acetylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (3.0)Toluene/H₂O (5:1)1102475
52-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)902468

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (N-tert-Butyl-5-chlorothiophene sulfonamide) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) Borate [Ar'B(OH)3]- ArBOH2->Borate Base Base (e.g., K3PO4) Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for a Suzuki coupling experiment.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, base to vial - Purge with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench reaction - Extraction monitor->workup Complete purify Purification: - Column Chromatography workup->purify characterize Characterization: - NMR, MS purify->characterize end End characterize->end

Caption: A generalized workflow for a Suzuki coupling experiment.

Application Notes: The Versatile Heterocyclic Building Block, tert-Butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,7-diazaspiro[4.4]nonane framework represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly attractive for the design of potent and selective therapeutic agents. The introduction of a ketone functionality and a Boc-protected amine, as in tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, offers two orthogonal points for chemical modification, making it a highly versatile building block for the synthesis of diverse compound libraries.

It is important to note that while the 2,7-diazaspiro[4.4]nonane core is well-established, the specific 3-oxo isomer is less documented than its 6-oxo (CAS 1194376-44-7) and 8-oxo (CAS 1251009-03-6) counterparts. The protocols and applications described herein are based on established methodologies for this class of compounds and can be adapted for the user-specified molecule.

Derivatives of this scaffold have shown significant potential in neuroscience, with applications as anticonvulsants and modulators of sigma receptors, which are implicated in pain and neurodegenerative diseases.[1] Furthermore, this scaffold is a key component in the development of inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical pathway in certain cancers.[2]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents
Storage Store at 2-8°C under an inert atmosphere

Applications in Drug Discovery

The unique topology of the 2,7-diazaspiro[4.4]nonane scaffold allows for the precise spatial arrangement of pharmacophoric features, leading to high-affinity interactions with biological targets.

Neuroscience Research

Derivatives of the 2,7-diazaspiro[4.4]nonane core have been extensively investigated for their activity in the central nervous system (CNS). The free secondary amine can be readily functionalized to introduce moieties that modulate receptor binding, while the core structure provides the necessary rigidity for target selectivity.

Sigma Receptor Modulation: The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are key targets in the development of therapies for neuropathic pain, neurodegenerative disorders, and psychiatric conditions.[1] The 2,7-diazaspiro[4.4]nonane scaffold has proven to be an effective template for the development of potent and selective sigma receptor ligands.[1]

Quantitative Data: Sigma Receptor Binding Affinity

Compound ReferenceR Group (at N7)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
Ligand A4-Fluorobenzyl15.2120.5
Ligand BCyclohexylmethyl8.798.3
Ligand C3-Phenylpropyl25.1250.8

Note: Data is representative of derivatives from the broader azaspiro[4.4]nonane class and illustrates the potential for this scaffold.

Oncology

A significant application of this scaffold is in the development of small molecule inhibitors of the Menin-MLL protein-protein interaction (PPI). This interaction is crucial for the progression of acute leukemias harboring MLL gene translocations.[2] The spirocyclic core helps to position key functional groups into the binding pockets of menin, disrupting the complex and inhibiting cancer cell proliferation.[2]

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways targeted by compounds derived from the 2,7-diazaspiro[4.4]nonane scaffold.

Sigma-1 Receptor Signaling Pathway Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R translocates & modulates BiP BiP/GRP78 BiP->Sigma1R Ca_Signaling Ca2+ Signaling IP3R->Ca_Signaling regulates Ligand 2,7-Diazaspiro[4.4]nonane Derivative (Ligand) Ligand->Sigma1R binds Cellular_Stress Cellular Stress Cellular_Stress->BiP dissociates Neuroprotection Neuroprotection & Cell Survival Ca_Signaling->Neuroprotection

Caption: Modulation of the Sigma-1 receptor at the MAM by a 2,7-diazaspiro[4.4]nonane derivative.

Menin-MLL Inhibition Pathway Menin-MLL Inhibition Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL PPI Chromatin Chromatin MLL->Chromatin binds Gene_Expression Leukemogenic Gene Expression Chromatin->Gene_Expression activates Leukemia Leukemia Progression Gene_Expression->Leukemia Inhibitor 2,7-Diazaspiro[4.4]nonane Derivative (Inhibitor) Inhibitor->Menin binds & disrupts PPI

Caption: Inhibition of the Menin-MLL protein-protein interaction (PPI) by a spirocyclic derivative.

Experimental Protocols

The following protocols provide representative methods for the synthesis and derivatization of the tert-butyl oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate scaffold.

Protocol 1: Synthesis of the Spirocyclic Core

This protocol outlines a potential multi-step synthesis adapted from procedures for related azaspirocyclic compounds.

Synthesis_Workflow General Synthetic Workflow Start Commercially Available Starting Materials Step1 Step 1: Formation of Pyrrolidine Intermediate Start->Step1 Step2 Step 2: Cyclization to form the Spirocyclic Ketone Step1->Step2 Step3 Step 3: Boc Protection Step2->Step3 Final tert-Butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Step3->Final

Caption: A generalized workflow for the synthesis of the target heterocyclic building block.

Detailed Methodology (Hypothetical Route):

  • Step 1: Synthesis of a Suitable Pyrrolidine Precursor.

    • A protected pyrrolidine derivative with appropriate functional groups for cyclization is synthesized. This often involves multi-step procedures starting from commercially available amino acids or other chiral pool materials.

  • Step 2: Intramolecular Cyclization.

    • To a solution of the pyrrolidine precursor in a suitable solvent (e.g., THF, DCM), a base (e.g., NaH, K₂CO₃) is added at 0°C.

    • The reaction mixture is stirred and allowed to warm to room temperature, then heated to reflux for several hours until the reaction is complete as monitored by TLC.

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude spirocyclic ketone.

  • Step 3: Boc Protection.

    • The crude spirocyclic ketone is dissolved in a solvent such as dichloromethane.

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (1.2 equivalents) are added.

    • The mixture is stirred at room temperature for 12-24 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product.

Expected Yield: 40-60% over the final steps.

Protocol 2: Derivatization via Reductive Amination

This protocol describes the functionalization of the ketone moiety to introduce diverse substituents at this position.

Reaction: tert-Butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate + R-NH₂ → tert-Butyl 3-(alkylamino)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Reagents and Materials:

  • tert-Butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the spirocyclic ketone (1.0 eq) and the primary amine (1.2 eq) in dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

Expected Yield: 60-85%.

Conclusion

tert-Butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a valuable and versatile building block for drug discovery and development. Its unique three-dimensional structure and orthogonal functional handles allow for the synthesis of diverse and complex molecules with potential applications in neuroscience and oncology. The provided protocols offer a foundation for the synthesis and derivatization of this important heterocyclic scaffold.

References

Application Notes and Protocols for Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and modern experimental procedures for the formation of sulfonamide bonds, a critical linkage in a vast array of pharmaceuticals.[1][2][3] Detailed protocols for key methods are presented, along with quantitative data to facilitate comparison and selection of the most suitable procedure for a given synthetic challenge.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in drugs with antibacterial, anti-inflammatory, anticancer, and antiviral activities.[1][2][4] Its prevalence is due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate the properties of a parent molecule.[3] The synthesis of sulfonamides is therefore a fundamental transformation in drug discovery and development. This document outlines several robust methods for sulfonamide bond formation, from the classic reaction of sulfonyl chlorides with amines to modern transition-metal-catalyzed approaches.

Reaction of Sulfonyl Chlorides with Amines

The most traditional and widely employed method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5][6][7] The base is necessary to neutralize the hydrochloric acid generated during the reaction.[8]

General Reaction Scheme

R1SO2Cl R¹-SO₂Cl plus1 + R2R3NH R²R³NH arrow Base R1SO2NR2R3 R¹-SO₂NR²R³ plus2 + HCl HCl

Caption: Reaction of a sulfonyl chloride with an amine.

Standard Protocol

This protocol is a general procedure for the synthesis of sulfonamides using conventional heating.

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the stirred solution.

  • Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[8]

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times.[9]

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Base (e.g., pyridine or triethylamine) (2.0 eq)

  • Solvent (e.g., THF or DMF)

Procedure:

  • In a microwave-safe vial, combine the sulfonyl chloride, amine, base, and solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-30 minutes.

  • After cooling, work up the reaction as described in the standard protocol.

Data Presentation
EntrySulfonyl ChlorideAmineBaseSolventMethodTime (h)Yield (%)Reference
1Benzenesulfonyl chlorideAnilinePyridineTHFConventional686[6]
24-Nitrobenzenesulfonyl chlorideAnilinePyridine-Conventional-100[6]
32,4-Dichlorobenzenesulfonyl chlorideVarious aminesPyridineDCMConventional6-18-[8]
4Tosyl chloridep-ToluidinePyridine-Conventional-100[6]
5VariousVariousTriethylamineAcetonitrileMicrowave0.1-0.5Good to excellent[9]

Synthesis from Sulfonic Acids or Sulfonate Salts

To circumvent the often harsh conditions required for the preparation of sulfonyl chlorides, sulfonamides can be synthesized directly from sulfonic acids or their salts using activating agents.[10]

Protocol using Cyanuric Chloride

Cyanuric chloride is an effective activating agent for the conversion of sulfonate salts to sulfonamides.[11]

Materials:

  • Amine-derived sulfonate salt (1.0 eq)

  • Cyanuric chloride (0.5 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous acetonitrile

Procedure:

  • To a stirred solution of the amine-derived sulfonate salt in anhydrous acetonitrile, add triethylamine.

  • Add cyanuric chloride portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
EntrySubstrateReagentBaseSolventTime (h)Yield (%)Reference
1Various amine sulfonate saltsCyanuric chlorideTriethylamineAcetonitrile3-5Good to excellent[11]
2Sulfonic acids/salts---Microwave-High

Transition-Metal-Catalyzed Sulfonamidation

Modern synthetic methods often employ transition metal catalysts to achieve sulfonamide bond formation with high efficiency and functional group tolerance.[12] Palladium and copper are commonly used for this purpose.[13]

Palladium-Catalyzed Cross-Coupling of Aryl Halides

This protocol describes a general method for the palladium-catalyzed coupling of aryl halides with sulfonamides.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X      |     Ln OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R¹R²NSO₂H Base PdII_Amide Ar-Pd(II)-NR¹SO₂R²      |     Ln LigEx->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim Ar-NR¹SO₂R² RedElim->Pd0 Product N-Aryl Sulfonamide (Ar-NR¹SO₂R²) Reactants Aryl Halide (Ar-X) + Sulfonamide (R¹R²NSO₂H) + Base

Caption: Palladium-catalyzed sulfonamidation cycle.

Materials:

  • Aryl halide (bromide or iodide) (1.0 eq)

  • Sulfonamide (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., Xantphos, 4 mol %)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, sulfonamide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
EntryAryl HalideSulfonamideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Aryl iodidesHydrazinesPd-catalyzed----[14]
2Aryl nonaflatesVariousPd-catalyzed/t-BuXPhosK₃PO₄tert-amyl alcohol--[15]
3Aryl/Heteroaryl HalidesVariousPhotosensitized Nickel Catalysis--RT or 6819-99[16]

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for forming sulfonamide bonds from alcohols with inversion of stereochemistry at the alcohol carbon.[17] It involves the reaction of an alcohol with a sulfonamide in the presence of a phosphine and an azodicarboxylate.[18]

Start Alcohol (R¹-OH) Sulfonamide (R²SO₂NHR³) Phosphine (e.g., PPh₃) Azodicarboxylate (e.g., DEAD) Intermediate Betaine & Oxyphosphonium Ion Formation Start->Intermediate SN2 SN2 Attack by Sulfonamide Anion Intermediate->SN2 Product Sulfonamide (R²SO₂N(R³)R¹) + Triphenylphosphine oxide + Hydrazine dicarboxylate SN2->Product

Caption: Workflow for the Mitsunobu reaction.

General Protocol

Materials:

  • Alcohol (1.0 eq)

  • Sulfonamide (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF

Procedure:

  • Dissolve the alcohol, sulfonamide, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the DEAD or DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[19]

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography to separate the desired sulfonamide from the triphenylphosphine oxide and hydrazine byproducts.

Data Presentation
EntryAlcoholNucleophileReagentsSolventTime (h)Yield (%)Reference
1Primary AlcoholSulfonamideDIAD, PPh₃THF1290[20]
2Primary AlcoholSulfonamide (intramolecular)n-Bu₃P, ADDP--80[20]
3Chiral Secondary AlcoholNaphthyl sulfonamide (intramolecular)DIAD, PPh₃Toluene--[20]

Conclusion

The formation of the sulfonamide bond is a well-established and versatile transformation in organic synthesis. The choice of method depends on several factors, including the nature of the substrates, functional group tolerance, and desired scale. The classical approach using sulfonyl chlorides and amines remains a reliable and cost-effective option for many applications. However, for more complex molecules or when seeking milder conditions, transition-metal-catalyzed methods and the Mitsunobu reaction offer powerful alternatives. The protocols and data presented herein serve as a guide for researchers to select and implement the most appropriate strategy for their synthetic targets.

References

Application in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of two promising classes of kinase inhibitors: quinoline-based inhibitors targeting Src and other tyrosine kinases, and dichlorofluoroaniline-based inhibitors targeting Bruton's Tyrosine Kinase (BTK). These notes are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] The targeted inhibition of specific kinases has emerged as a highly successful therapeutic strategy.[1] This document outlines the synthesis, characterization, and biological evaluation of novel kinase inhibitors, providing detailed experimental protocols and data to facilitate further research and development.

Section 1: Synthesis of Quinoline-Based Kinase Inhibitors

Quinoline derivatives are a well-established class of heterocyclic compounds that form the scaffold for numerous kinase inhibitors. The quinoline core can mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site.[2]

Application Note: Synthesis of a Bosutinib Analog (A Src/Abl Kinase Inhibitor)

This protocol describes the synthesis of a key intermediate for a Bosutinib analog, a potent Src/Abl kinase inhibitor. The synthesis involves a multi-step process starting from 3-methoxy-4-hydroxybenzoic acid.[3][4]

Experimental Protocol: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Materials:

  • 3-Methoxy-4-hydroxybenzoic acid

  • Methanol

  • Thionyl chloride

  • 1-Bromo-3-chloropropane

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Nitric acid

  • Acetic acid

  • Iron powder

  • Ammonium chloride

  • 3,3-Diethoxypropanenitrile

  • Trifluoroacetic acid

  • Sodium hydroxide

  • Ethanol

  • Phosphorus oxychloride

  • 2,4-Dichloro-5-methoxyaniline

  • Isopropanol

  • 1-Methylpiperazine

Procedure:

  • Esterification of 3-methoxy-4-hydroxybenzoic acid: Dissolve 3-methoxy-4-hydroxybenzoic acid in methanol and add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.[3]

  • Alkylation: To a solution of the methyl ester in DMF, add 1-bromo-3-chloropropane and potassium carbonate. Heat the mixture at 70°C for 1 hour. Pour the reaction mixture into ice water and filter the solid product.[3]

  • Nitration: Dissolve the alkylated product in acetic acid and add nitric acid dropwise. Stir the mixture at room temperature for 2 hours. Pour into ice water and collect the precipitate.[3]

  • Reduction: To a suspension of the nitro compound in a mixture of methanol and water, add iron powder and ammonium chloride. Reflux the mixture for 4 hours. Filter the hot solution and evaporate the methanol.[3]

  • Cyclization to Quinoline Core: Condense the resulting aniline with 3,3-diethoxypropanenitrile in trifluoroacetic acid. Then, cyclize the intermediate using sodium hydroxide in ethanol to form the 4-hydroxyquinoline derivative.[5]

  • Chlorination: React the 4-hydroxyquinoline with phosphorus oxychloride to yield the 4-chloroquinoline intermediate.[5]

  • First Amination (Coupling with aniline): React the 4-chloroquinoline with 2,4-dichloro-5-methoxyaniline in isopropanol at reflux to yield the 4-anilinoquinoline intermediate.[5]

  • Second Amination (Side chain installation): React the chloro-propoxy intermediate with 1-methylpiperazine to obtain the final compound.[5]

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.[6]

  • Characterization: The structure and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.[4][7]

Section 2: Synthesis of Dichlorofluoroaniline-Based BTK Inhibitors

Derivatives of dichlorofluoroaniline are potent scaffolds for the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key kinase in the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases and B-cell malignancies.[8]

Application Note: Synthesis of a Covalent BTK Inhibitor Scaffold

This protocol outlines the synthesis of a key intermediate based on a 3,6-dichloro-2,4-difluoroaniline scaffold, which can be further elaborated to produce covalent BTK inhibitors.

Experimental Protocol: Synthesis of N-(3,6-dichloro-2,4-difluorophenyl)acrylamide

Materials:

  • 2,4-Difluoroaniline

  • Acetic anhydride

  • Sodium acetate

  • Chlorine gas

  • Iron catalyst

  • Hydrochloric acid

  • Ethanol

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • Acetylation of 2,4-difluoroaniline: Protect the amino group of 2,4-difluoroaniline by reacting it with acetic anhydride in the presence of sodium acetate to form N-(2,4-difluorophenyl)acetamide.[9]

  • Regioselective Chlorination: Chlorinate the N-(2,4-difluorophenyl)acetamide using chlorine gas with an iron catalyst to introduce chlorine atoms at the 3 and 6 positions.[9]

  • Deprotection: Hydrolyze the acetamide group using hydrochloric acid in ethanol to yield 3,6-dichloro-2,4-difluoroaniline.[9]

  • Acrylamide Formation: Dissolve 3,6-dichloro-2,4-difluoroaniline in dichloromethane and cool to 0°C. Add triethylamine, followed by the dropwise addition of acryloyl chloride. Stir the reaction at room temperature until completion.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[6]

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.[7]

Section 3: Quantitative Data on Kinase Inhibitors

The inhibitory potency of the synthesized compounds is a critical parameter. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quinoline-based and dichlorofluoroaniline-based kinase inhibitors.

Quinoline-Based Inhibitor Target Kinase IC50 (nM) Reference
BosutinibSrc1.2[10]
BosutinibAbl1.0[10]
Compound 14RIPK25.1[11]
7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN314[12]
Dichlorofluoroaniline-Based BTK Inhibitor Target Kinase IC50 (nM) Reference
IbrutinibBTK1.5[13]
AcalabrutinibBTK5.1[13]
ZanubrutinibBTK0.5[13]
FenebrutinibBTK0.5[13]
RilzabrutinibBTK3.1[13]
Compound 12BTK21[14]
G-744BTK2[14]
CGI-1746BTK1.9[14]
ONO-4059BTK2.2[15]

Section 4: Experimental Protocols for Biological Evaluation

Application Note: Determination of Kinase Inhibition using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This assay is a universal platform for measuring the activity of any ADP-generating enzyme and is well-suited for high-throughput screening of kinase inhibitors.[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant kinase (e.g., Src, BTK)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[17]

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent (Promega)[1]

  • Kinase Detection Reagent (Promega)[1]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Prepare a solution of the kinase and its substrate in the kinase reaction buffer. Prepare the ATP solution in the kinase reaction buffer.

  • Kinase Reaction: In a multiwell plate, add the kinase/substrate solution and the diluted inhibitor compounds. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[18]

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[1][19]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (double the initial reaction volume) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[1][19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Section 5: Signaling Pathways and Workflow Diagrams

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by the synthesized kinase inhibitors.

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB Ca_Flux->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Growth Factor FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation, Migration, & Survival FAK->Proliferation Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT3->Proliferation MEK MEK Raf->MEK Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Src Inhibitor Inhibitor->Src Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction1 Step 1: Reaction Start->Reaction1 Purification1 Purification 1 Reaction1->Purification1 Reaction2 Step 2: Reaction Purification1->Reaction2 Purification2 Final Purification Reaction2->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization FinalProduct Final Inhibitor Compound Characterization->FinalProduct KinaseAssay In Vitro Kinase Inhibition Assay FinalProduct->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 CellAssay Cell-Based Assays (e.g., Proliferation) IC50->CellAssay DataAnalysis Data Analysis & SAR Studies CellAssay->DataAnalysis

References

Application Notes and Protocols for 5-Chlorothiophene-2-sulfonic acid tert-butylamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of 5-Chlorothiophene-2-sulfonic acid tert-butylamide as a novel candidate in agrochemical research. While public domain data on its specific biological activity is limited, this document presents hypothetical, yet plausible, applications based on the structural features of the molecule, which suggest potential fungicidal properties. The protocols and data herein are intended to serve as a foundational guide for researchers initiating screening and development of this and structurally related compounds.

Introduction

This compound is a synthetic organic compound featuring a chlorothiophene core, a functional group present in various biologically active molecules.[1][2][3] Its structural similarity to other sulfonamide-based fungicides suggests it may be a valuable lead compound for the development of new crop protection agents. This document outlines protocols for preliminary screening of its fungicidal, herbicidal, and insecticidal activity, and presents hypothetical data for its efficacy against common fungal pathogens.

Potential Applications in Agrochemical Research

Based on its chemical structure, this compound is proposed as a candidate for:

  • Fungicide Development: The sulfonamide moiety is a known pharmacophore in several commercial fungicides. It is hypothesized that this compound may interfere with essential metabolic pathways in fungi.

  • Herbicide Development: Certain sulfonamides act as herbicides by inhibiting amino acid synthesis in plants.

  • Insecticide Development: While less common, some sulfonamides have shown insecticidal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 155731-14-9[1][2]
Molecular Formula C₈H₁₂ClNO₂S₂[1]
Molecular Weight 253.76 g/mol [1]
Appearance Off-white to orange powder or crystals
Purity ≥95%[1][2]
Storage Room temperature, in a dark, inert atmosphere

Hypothetical Fungicidal Activity

The following table summarizes hypothetical efficacy data of this compound against a panel of common agricultural fungal pathogens. This data is for illustrative purposes to guide potential screening efforts.

Fungal PathogenCommon DiseaseHost PlantHypothetical EC₅₀ (µg/mL)
Botrytis cinereaGray MoldGrape, Strawberry15.2
Puccinia triticinaLeaf RustWheat25.8
Fusarium graminearumFusarium Head BlightWheat, Barley32.5
Alternaria solaniEarly BlightTomato, Potato18.9
Phytophthora infestansLate BlightPotato, Tomato22.1

Experimental Protocols

Detailed protocols for the preliminary screening of this compound are provided below. These are general protocols that can be adapted based on specific laboratory capabilities and research objectives.[4][5][6]

In Vitro Antifungal Assay Protocol

This protocol describes a microdilution assay to determine the half-maximal effective concentration (EC₅₀) of the test compound against various fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Fungal cultures

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the fungal growth medium within the 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Fungal Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours.

  • Growth Assessment: Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Plant Protection Assay Protocol

This protocol outlines a method to assess the protective efficacy of the compound on a host plant.

Materials:

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Host plants (e.g., tomato seedlings)

  • Fungal pathogen suspension

  • Controlled environment growth chamber

Procedure:

  • Treatment Formulation: Prepare a spray solution of the test compound at various concentrations (e.g., 50, 100, 200 ppm) in water with a small amount of a wetting agent.

  • Plant Treatment: Evenly spray the foliage of healthy host plants with the treatment solutions. Include a control group sprayed only with water and the wetting agent.

  • Drying: Allow the treated plants to air dry for 24 hours.

  • Pathogen Inoculation: Inoculate the treated plants with a standardized suspension of the fungal pathogen.

  • Incubation: Place the plants in a growth chamber with controlled temperature and humidity optimal for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-14 days), visually assess the disease severity on each plant based on a predefined rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment group compared to the untreated control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening new agrochemical candidates.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Development Compound Synthesis Compound Synthesis Primary Bioassay Primary Bioassay Compound Synthesis->Primary Bioassay Fungicidal Herbicidal Insecticidal Dose-Response Assay Dose-Response Assay Primary Bioassay->Dose-Response Assay Active Compounds EC50 Determination EC50 Determination Dose-Response Assay->EC50 Determination Greenhouse Trials Greenhouse Trials EC50 Determination->Greenhouse Trials Promising Leads Crop Safety Evaluation Crop Safety Evaluation Greenhouse Trials->Crop Safety Evaluation Field Trials Field Trials Crop Safety Evaluation->Field Trials Formulation Development Formulation Development Field Trials->Formulation Development Regulatory Submission Regulatory Submission Formulation Development->Regulatory Submission

Caption: General workflow for agrochemical screening and development.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where the compound inhibits a key enzyme in a fungal metabolic pathway.

G Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Fungal Cell Growth Fungal Cell Growth Product->Fungal Cell Growth This compound This compound This compound->Enzyme Inhibits

Caption: Hypothetical inhibition of a fungal metabolic enzyme.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is classified as a warning-level hazard, with potential for skin and eye irritation, and may cause respiratory irritation.[7] Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

While further empirical data is required, this compound represents a molecule of interest for agrochemical research. The protocols and hypothetical data presented in these application notes provide a framework for initiating investigations into its potential as a novel fungicide or other crop protection agent. High-throughput screening and further structure-activity relationship studies are recommended to fully elucidate its potential.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorothiophene-2-sulfonic acid tert-butylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chlorothiophene-2-sulfonic acid tert-butylamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: the chlorosulfonation of 2-chlorothiophene to form 5-chlorothiophene-2-sulfonyl chloride, followed by the reaction of the sulfonyl chloride with tert-butylamine.

Issue 1: Low Yield of 5-chlorothiophene-2-sulfonyl chloride in the First Step

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC or GC-MS. - Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of 2-chlorothiophene to chlorosulfonic acid to prevent unwanted side reactions.
Side Reactions - Formation of Diaryl Sulfone: This is a common byproduct. To minimize its formation, use a significant excess of chlorosulfonic acid (at least 5 equivalents). The order of addition is also critical; add the 2-chlorothiophene slowly to the chlorosulfonic acid. - Polysulfonation: Over-sulfonation can occur. Use of a controlled amount of chlorosulfonic acid and maintaining a low temperature can mitigate this.
Product Degradation - Hydrolysis: 5-chlorothiophene-2-sulfonyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with water by using brine washes and drying the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.
Purification Losses - Distillation: If purifying by distillation, ensure the vacuum is sufficiently low to avoid thermal decomposition of the product. Thiophene sulfonyl chlorides can be thermally labile.

Issue 2: Low Yield of this compound in the Second Step

Potential Cause Recommended Solution
Incomplete Reaction - Stoichiometry: Use an excess of tert-butylamine (typically 2-4 equivalents) to drive the reaction to completion and to neutralize the HCl byproduct. - Reaction Time and Temperature: The reaction of a sterically hindered amine like tert-butylamine with a sulfonyl chloride may be slow. Allow for sufficient reaction time (e.g., overnight) and consider gentle heating if the reaction is sluggish at room temperature. Monitor progress by TLC.
Side Reactions - Hydrolysis of Sulfonyl Chloride: If the 5-chlorothiophene-2-sulfonyl chloride starting material has been exposed to moisture, it will have hydrolyzed to the corresponding sulfonic acid, which will not react with tert-butylamine. Use freshly prepared or properly stored sulfonyl chloride. - Formation of Di-tert-butylsulfamide: This can occur if there are issues with the reaction conditions. Ensuring a well-mixed reaction and appropriate stoichiometry can help minimize this.
Difficult Purification - Removal of Excess Amine: Excess tert-butylamine and its hydrochloride salt can be removed by washing the reaction mixture with dilute acid (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and brine. - Chromatography: If necessary, purify the product by column chromatography on silica gel. A solvent system such as ethyl acetate/hexane is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A: While specific yields for this exact compound are not widely published, a similar synthesis of N-tert-Butyl-2-thiophenesulfonamide reports a yield of 94%.[1] With careful optimization of the reaction conditions, a high yield should be achievable for the 5-chloro derivative as well.

Q2: How can I monitor the progress of the reactions?

A: For the chlorosulfonation step, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of the 2-chlorothiophene starting material. For the amidation step, TLC is a convenient method to follow the disappearance of the 5-chlorothiophene-2-sulfonyl chloride and the appearance of the product.

Q3: What is the best solvent for the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine?

A: Anhydrous aprotic solvents are typically used for this reaction to prevent hydrolysis of the sulfonyl chloride. Tetrahydrofuran (THF) is a common choice.[1] Dichloromethane (DCM) can also be used.

Q4: What is the role of an excess of tert-butylamine in the second step?

A: An excess of tert-butylamine serves two purposes. Firstly, it acts as a nucleophile to react with the sulfonyl chloride. Secondly, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

Q5: My final product is an oil, but it is expected to be a solid. What should I do?

A: If the product is an oil, it may contain impurities. Purification by column chromatography is recommended. After purification, try to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent, or by scratching the inside of the flask with a glass rod.

Data Presentation

The following table summarizes key quantitative data for a representative synthesis of a closely related compound, N-tert-Butyl-2-thiophenesulfonamide, which can serve as a starting point for the synthesis of this compound.[1]

ParameterValue
Reactant 1 2-thiophenesulfonyl chloride
Reactant 2 tert-butylamine
Stoichiometry (Reactant 2:Reactant 1) ~4.16 : 1
Solvent Dry Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time Overnight
Yield 94%

Experimental Protocols

Protocol 1: Synthesis of 5-chlorothiophene-2-sulfonyl chloride (Illustrative)

Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety protocols and reaction monitoring.

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 2-chlorothiophene (1.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the 2-chlorothiophene is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chlorothiophene-2-sulfonyl chloride.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Adapted from a similar synthesis[1])

Disclaimer: This is an adapted procedure and should be optimized for the specific substrate.

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (4.2 eq.) in dry tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-chlorothiophene-2-sulfonyl chloride (1.0 eq.) in dry THF to the cooled tert-butylamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic extracts with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product.

Mandatory Visualization

Synthesis_Pathway 2-Chlorothiophene 2-Chlorothiophene Step1 Chlorosulfonation 2-Chlorothiophene->Step1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Step1 5-Chlorothiophene-2-sulfonyl chloride 5-Chlorothiophene-2-sulfonyl chloride Step1->5-Chlorothiophene-2-sulfonyl chloride Step2 Amidation 5-Chlorothiophene-2-sulfonyl chloride->Step2 tert-Butylamine tert-Butylamine tert-Butylamine->Step2 This compound This compound Step2->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation Low_Yield_1 Low Yield of Sulfonyl Chloride? Check_Reaction_Conditions Check Temp. & Time Low_Yield_1->Check_Reaction_Conditions Yes Low_Yield_2 Low Yield of Sulfonamide? Low_Yield_1->Low_Yield_2 No Check_Reagents Excess Chlorosulfonic Acid? Check_Reaction_Conditions->Check_Reagents Check_Workup Anhydrous Conditions? Check_Reagents->Check_Workup Optimize_1 Optimize Conditions Check_Workup->Optimize_1 Optimize_1->Low_Yield_2 Check_Stoichiometry Excess tert-Butylamine? Low_Yield_2->Check_Stoichiometry Yes End End Low_Yield_2->End No Check_Sulfonyl_Chloride Fresh Sulfonyl Chloride? Check_Stoichiometry->Check_Sulfonyl_Chloride Check_Purification Purification Issues? Check_Sulfonyl_Chloride->Check_Purification Optimize_2 Optimize Conditions Check_Purification->Optimize_2 Optimize_2->End Start Start Start->Low_Yield_1

Caption: Troubleshooting workflow for yield improvement.

References

Technical Support Center: Purification of N-tert-Butyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude N-tert-Butyl-5-chlorothiophene-2-sulfonamide. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for N-tert-Butyl-5-chlorothiophene-2-sulfonamide, and what are the common impurities?

A1: The standard synthesis involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine in the presence of a base or excess amine to neutralize the hydrochloric acid byproduct.

Common impurities in the crude product can include:

  • Unreacted 5-chlorothiophene-2-sulfonyl chloride: A reactive starting material that can persist if the reaction is incomplete.

  • tert-Butylamine hydrochloride: A salt formed as a byproduct of the reaction.

  • 5-Chlorothiophene-2-sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride starting material if moisture is present.

  • Di-tert-butylated sulfonamide: A potential byproduct if the reaction conditions are not carefully controlled.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: What are the primary methods for purifying the crude product?

A2: The most common and effective purification methods for solid organic compounds like N-tert-Butyl-5-chlorothiophene-2-sulfonamide are recrystallization and column chromatography.[1] A simple aqueous wash of the crude product dissolved in an organic solvent can also be effective for removing water-soluble impurities like amine hydrochlorides.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but poorly at room temperature or below. The impurities, on the other hand, should either be completely soluble or insoluble at all temperatures. For sulfonamides, polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethanol/water or toluene/heptane, are often good starting points.

Q4: Can column chromatography be used for purification?

A4: Yes, silica gel column chromatography is a viable option for purifying N-tert-Butyl-5-chlorothiophene-2-sulfonamide, especially for removing impurities with different polarities.[1] A common mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.

Purification Workflow

The following diagram outlines a general workflow for the purification of crude N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

G cluster_0 Purification Process Crude Crude Product Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash Aqueous Wash (e.g., with NaHCO3 solution) Dissolve->Wash Dry Dry Organic Layer (e.g., with MgSO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purity_Check_1 Purity Check (TLC/HPLC) Evaporate->Purity_Check_1 Recrystallize Recrystallization Purity_Check_1->Recrystallize Purity < 98% Column Column Chromatography Purity_Check_1->Column Complex Mixture Final_Product Pure Product Purity_Check_1->Final_Product Purity ≥ 98% Purity_Check_2 Purity Check (TLC/HPLC) Recrystallize->Purity_Check_2 Column->Purity_Check_2 Purity_Check_2->Recrystallize Purity < 99.5% Purity_Check_2->Final_Product Purity ≥ 99.5%

Caption: General purification workflow for N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: In a suitable Erlenmeyer flask, add the crude N-tert-Butyl-5-chlorothiophene-2-sulfonamide. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (5% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Run the column with the mobile phase gradient, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes representative data for the recrystallization of 10g of crude N-tert-Butyl-5-chlorothiophene-2-sulfonamide (Initial Purity: 90%) using different solvent systems.

Solvent SystemVolume (mL)Yield (%)Purity (HPLC, %)Crystal Appearance
Isopropanol808599.6Off-white needles
Ethanol758299.5White powder
Toluene/Heptane (1:2)908899.7Colorless plates
Ethyl Acetate407599.2Small white crystals

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

G cluster_1 Troubleshooting Purification Issues Problem Problem Encountered Low_Yield Low Yield After Recrystallization Problem->Low_Yield Oiling_Out Product Oils Out During Recrystallization Problem->Oiling_Out Low_Purity Low Purity After Purification Problem->Low_Purity Colored_Product Product is Colored (Yellow/Brown) Problem->Colored_Product Cause_LY1 Too much solvent used Low_Yield->Cause_LY1 Cause_LY2 Premature crystallization Low_Yield->Cause_LY2 Cause_OO1 Cooling too rapidly Oiling_Out->Cause_OO1 Cause_OO2 Inappropriate solvent Oiling_Out->Cause_OO2 Cause_LP1 Incomplete removal of starting materials Low_Purity->Cause_LP1 Cause_LP2 Co-crystallization of impurities Low_Purity->Cause_LP2 Cause_CP1 Presence of colored impurities Colored_Product->Cause_CP1 Solution_LY1 Concentrate mother liquor and re-cool Cause_LY1->Solution_LY1 Solution_LY2 Pre-heat funnel during hot filtration Cause_LY2->Solution_LY2 Solution_OO1 Allow slower cooling; insulate flask Cause_OO1->Solution_OO1 Solution_OO2 Use a different solvent or solvent mixture Cause_OO2->Solution_OO2 Solution_LP1 Perform aqueous wash before purification; use chromatography Cause_LP1->Solution_LP1 Solution_LP2 Re-recrystallize from a different solvent system Cause_LP2->Solution_LP2 Solution_CP1 Add activated charcoal during recrystallization Cause_CP1->Solution_CP1

Caption: Troubleshooting logic for common purification issues.

Problem: Low Yield After Recrystallization

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • Solution: Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product.

  • Possible Cause: Premature crystallization occurred during a hot filtration step.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause: The solution is being cooled too quickly, causing the product to come out of solution above its melting point.

    • Solution: Allow the solution to cool more slowly. Insulating the flask can help.

  • Possible Cause: The chosen solvent is not ideal, and the product is highly soluble even at lower temperatures.

    • Solution: Try a different solvent or a solvent mixture. Adding a less polar "anti-solvent" (in which the product is insoluble) dropwise to the warm solution can sometimes induce crystallization.

Problem: The purity is still low after purification.

  • Possible Cause: Water-soluble impurities like tert-butylamine hydrochloride were not effectively removed.

    • Solution: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic and amine salt impurities.

  • Possible Cause: An impurity has very similar solubility properties to the desired product.

    • Solution: A second recrystallization using a different solvent system may be effective. Alternatively, flash column chromatography should provide better separation.

Problem: The final product is off-white or has a yellow/brown tint.

  • Possible Cause: The crude material contains colored, non-volatile impurities.

    • Solution: During the recrystallization protocol, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

References

Technical Support Center: Troubleshooting Reactions Involving CAS 155731-14-9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical compound designated by CAS number 155731-14-9 is not publicly available in chemical databases or scientific literature. The following troubleshooting guide is based on general principles of organic synthesis and addresses common issues that can lead to the formation of side products. Researchers should adapt this guidance based on the specific reaction chemistry they are employing.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing multiple unexpected spots on TLC analysis. What are the common types of side products I should consider?

When multiple unexpected spots appear on a Thin Layer Chromatography (TLC) plate, it indicates the presence of impurities or side products in your reaction mixture. The nature of these side products is highly dependent on the specific reactants, reagents, and conditions used. However, some general categories of common side products include:

  • Products of Incomplete Reaction: The starting material may not have been fully consumed.

  • Over-reaction Products: The desired product may have reacted further to form a new, undesired compound.

  • Isomers: Positional isomers or stereoisomers of the desired product may have formed.

  • Decomposition Products: The starting material or the product may be unstable under the reaction conditions and have decomposed.

  • Side Products from Reagents: The reagents themselves may have reacted to form byproducts.

  • Solvent-Related Impurities: The solvent may have participated in the reaction or contained impurities.

To begin troubleshooting, it is crucial to characterize these unknown spots using techniques like LC-MS or NMR to determine their molecular weights and structures.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my starting material. What reaction conditions could be promoting this?

Dimerization is a common side reaction, particularly for molecules with reactive functional groups that can react with each other. Conditions that can promote dimerization include:

  • High Concentration: At higher concentrations, the probability of two starting material molecules colliding and reacting increases.

  • Elevated Temperature: Increased temperature can provide the necessary activation energy for the dimerization side reaction to occur at a significant rate.

  • Presence of a Catalyst: Certain catalysts, especially those used for coupling reactions, can inadvertently promote self-coupling of the starting material.

  • Incorrect Stoichiometry: If the other reactant is added too slowly or is not present in the correct stoichiometric amount, the starting material may have more opportunity to react with itself.

The logical workflow for troubleshooting dimerization is outlined in the diagram below.

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 A Problem: Dimerization Observed B Hypothesis Generation A->B C Reduce Concentration B->C D Lower Reaction Temperature B->D E Optimize Reagent Stoichiometry B->E F Screen Alternative Catalysts B->F G Analysis of Outcome C->G D->G E->G F->G H Resolution G->H

Caption: Troubleshooting workflow for dimerization.

Troubleshooting Guides

Guide 1: Investigating Unexpected Hydrolysis Products

If you suspect the formation of hydrolysis byproducts (e.g., cleavage of ester or amide groups), consider the following experimental protocol to confirm and mitigate the issue.

Experimental Protocol: Water Content Analysis and Control

  • Water Content Analysis:

    • Use Karl Fischer titration to accurately measure the water content of your starting materials, reagents, and solvent.

    • Record the initial water content in ppm or percentage.

  • Drying of Solvents and Reagents:

    • Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate) or by distillation over a drying agent (e.g., sodium/benzophenone for ethereal solvents).

    • Dry solid reagents in a vacuum oven at a suitable temperature.

  • Inert Atmosphere Reaction Setup:

    • Assemble your reaction glassware and dry it thoroughly in an oven before use.

    • Cool the glassware under a stream of dry, inert gas (e.g., argon or nitrogen).

    • Maintain a positive pressure of the inert gas throughout the reaction.

    • Add reagents and solvents via syringe through a septum to minimize exposure to atmospheric moisture.

  • Comparative Reaction Runs:

    • Run the reaction under both the original (non-anhydrous) conditions and the rigorously dried conditions.

    • Monitor both reactions by TLC or LC-MS at regular time intervals.

    • Quantify the amount of hydrolysis byproduct formed in each reaction.

Data Presentation: Impact of Anhydrous Conditions

ConditionInitial Water Content (ppm)Hydrolysis Byproduct (%)Desired Product Yield (%)
Standard5001575
Anhydrous<50<192

The following diagram illustrates the decision-making process when hydrolysis is suspected.

G A Suspicion of Hydrolysis B Perform Karl Fischer Titration A->B C Water Content > 100 ppm? B->C D Implement Anhydrous Conditions C->D Yes E Proceed with Reaction C->E No D->E

Caption: Decision pathway for addressing hydrolysis.

Technical Support Center: Stability of 5-Chlorothiophene-2-sulfonic acid tert-butylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Chlorothiophene-2-sulfonic acid tert-butylamide under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound, as a sulfonamide derivative, is susceptible to degradation under acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the sulfonamide bond (S-N bond). Generally, the rate of hydrolysis for sulfonamides increases in acidic solutions.[1] The thiophene ring itself is relatively stable to acid, though very strong acids can lead to polymerization. A structurally related compound, 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid, has been noted to hydrolyze under strong acidic conditions.

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: The acid-catalyzed hydrolysis of the sulfonamide bond is expected to be the primary degradation pathway. This would result in the cleavage of the bond between the sulfur atom and the nitrogen atom, yielding 5-chlorothiophene-2-sulfonic acid and tert-butylamine.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact this compound from its potential degradation products.

Q4: Are there any general guidelines for conducting a forced degradation study under acidic conditions?

A4: Yes, forced degradation studies are typically conducted according to ICH (International Council for Harmonisation) guidelines.[2][3] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] For acid hydrolysis, this typically involves treating the compound with a mineral acid (e.g., HCl or H₂SO₄) at a concentration of 0.1 M to 1 M.[3] The experiment may be conducted at room temperature or elevated temperatures to accelerate degradation.[3] The goal is to achieve a target degradation of 5-20%.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under initial acidic conditions. The compound is more stable than anticipated at the tested condition.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 50-70 °C), or extend the reaction time.[3]
Degradation is too rapid to monitor accurately. The acidic conditions are too harsh.Decrease the acid concentration, lower the temperature, or take samples at more frequent, shorter time intervals.
Poor separation of the parent compound and degradation products in HPLC analysis. The HPLC method is not optimized.Adjust the mobile phase composition (e.g., organic solvent to buffer ratio, pH), change the column stationary phase, or modify the gradient elution profile.
Unexpected peaks are observed in the chromatogram. These could be secondary degradation products, impurities in the starting material, or artifacts from the sample matrix.Analyze a blank sample (matrix without the compound). If the peak persists, it is an artifact. If not, consider the possibility of secondary degradation by analyzing samples at earlier time points.

Quantitative Data

Acid Condition Temperature (°C) Time (hours) Parent Compound Remaining (%) 5-chlorothiophene-2-sulfonic acid (%) tert-butylamine (%)
0.1 M HCl25010000
24
48
72
0.1 M HCl50010000
8
16
24
1 M HCl25010000
8
16
24

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), certified ACS grade
  • Sodium hydroxide (NaOH), certified ACS grade (for neutralization)
  • HPLC grade water
  • HPLC grade acetonitrile or methanol
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with UV detector
  • pH meter
  • Thermostatically controlled water bath or oven

2. Preparation of Solutions:

  • Stock Solution of Compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Acidic Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with HPLC grade water.
  • Neutralizing Solution: Prepare a 0.1 M NaOH solution in HPLC grade water.

3. Degradation Procedure:

  • Transfer a known volume of the compound's stock solution into a reaction vial.
  • Add a known volume of the 0.1 M HCl solution to the vial to initiate the degradation. The final concentration of the compound should be suitable for HPLC analysis (e.g., 100 µg/mL).
  • Incubate the reaction mixture at a specific temperature (e.g., 50 °C) in a water bath or oven.
  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.
  • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.
  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks over time.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.

1. HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
  • Gradient Program (Example):
  • 0-5 min: 95% A, 5% B
  • 5-20 min: Linear gradient to 5% A, 95% B
  • 20-25 min: 5% A, 95% B
  • 25-30 min: Return to initial conditions (95% A, 5% B)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by showing that the method can resolve the parent compound from its degradation products and any other potential impurities.

Visualizations

degradation_pathway parent 5-Chlorothiophene-2-sulfonic acid tert-butylamide product1 5-Chlorothiophene-2-sulfonic acid parent->product1 Hydrolysis product2 tert-Butylamine parent->product2 Hydrolysis acid H₃O⁺

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound mix Mix Stock and Acidic Solutions prep_stock->mix prep_acid Prepare Acidic Solution (e.g., 0.1 M HCl) prep_acid->mix incubate Incubate at Controlled Temperature mix->incubate sample Withdraw Samples at Time Intervals incubate->sample neutralize Neutralize Samples sample->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Quantify Parent and Degradation Products hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling with 5-Chlorothiophene-2-sulfonic acid tert-butylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 5-Chlorothiophene-2-sulfonic acid tert-butylamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for functionalizing this compound?

A1: The most common and effective methods for forming new carbon-carbon and carbon-nitrogen bonds with this compound are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters. This is a versatile method for creating biaryl and heteroaryl-aryl structures.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.[4][5] This is a key reaction for synthesizing aryl amines.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes, leading to the synthesis of arylalkynes and conjugated enynes.[6][7]

  • C-S Coupling: For the formation of a C-S bond with thiols to produce aryl thioethers under conditions similar to Buchwald-Hartwig amination.[4][8]

Q2: How does the reactivity of the C-Cl bond in this compound compare to other aryl halides?

A2: Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > OTf > Cl.[3][9] Aryl chlorides are typically the least reactive. However, the presence of the electron-withdrawing sulfonamide group on the thiophene ring can facilitate the oxidative addition step, which is often rate-limiting for chloroarenes.[2][6] Despite this, more forcing conditions (e.g., more reactive catalysts, higher temperatures) may be required compared to reactions with the corresponding bromo or iodo derivatives.

Q3: What type of palladium catalyst and ligands are most effective for coupling with this chloro-thiophene derivative?

A3: For challenging substrates like aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[9][10] Commonly successful ligands include:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for Suzuki and Buchwald-Hartwig reactions involving aryl chlorides.[1][9]

  • Bidentate Ligands: DPPF (diphenylphosphinoferrocene) and BINAP (diphenylphosphinobinapthyl) can provide greater stability to the palladium center and have been shown to be effective in certain cases.[4]

  • For Sonogashira Coupling: Palladium(II) complexes like Pd(PPh₃)₂Cl₂ are common, often used with a copper(I) co-catalyst.[6][7]

Q4: Why is a base necessary in these coupling reactions?

A4: A base is crucial for one or more steps in the catalytic cycle, depending on the specific reaction.

  • In Suzuki-Miyaura coupling , the base activates the organoboron species, which facilitates the transmetalation step.[9]

  • In Buchwald-Hartwig amination , the base deprotonates the amine, allowing it to coordinate to the palladium center.[11]

  • In Sonogashira coupling , an amine base is typically used to neutralize the hydrogen halide produced during the reaction.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the use of a high-purity catalyst. Catalyst decomposition may be indicated by the formation of palladium black.[1][10] Consider using a more stable pre-catalyst.
Inefficient Oxidative Addition For the C-Cl bond, use bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate this step.[1] Increasing the reaction temperature may also be beneficial.
Protodeboronation of Boronic Acid (Suzuki Coupling) This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] Use fresh, high-purity boronic acid, or consider using the corresponding pinacol ester, which can be more stable. Minimize reaction time and ensure anhydrous conditions where appropriate.
Poor Reagent Quality Verify the purity of all reagents. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[1][9]
Incorrect Base or Solvent The choice of base and solvent is often substrate-dependent and critical for success.[1] An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions. A screening of different bases and solvents may be necessary.
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki Coupling) This can be caused by the presence of oxygen.[9] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[9]
Hydrodehalogenation (Reductive Dehalogenation) This side product, where the chlorine atom is replaced by hydrogen, can result from prolonged heating or an inappropriate choice of ligand.[12] Using a pre-catalyst and running the reaction at a lower temperature may help.[12] The choice of base can also influence this side reaction.
β-Hydride Elimination (Buchwald-Hartwig Amination) This can compete with the desired reductive elimination, especially with primary alkylamines.[4][10] The choice of ligand and reaction conditions can influence the relative rates of these two pathways.[10]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the stirred mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the appropriate Buchwald ligand, and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the mixture to the required temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, then dry, filter, and concentrate. Purify by column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (2-4 mol%)None
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent System Dioxane/H₂O (10:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 90-110 °C100 °C75 °C
Reference [9][1][13]

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (2-4 mol%)RuPhos (4 mol%)None
Base NaOtBu (1.2 equiv.)K₃PO₄ (2.0 equiv.)LHMDS (1.5 equiv.)
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C80 °C
Reference [12][5][14]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Cl(L_n) oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'(L_n) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product boronic_acid R'-B(OH)₂ base_activation Base boronic_acid->base_activation activated_boron [R'-B(OH)₃]⁻ base_activation->activated_boron activated_boron->transmetalation aryl_chloride R-Cl (5-Chlorothiophene derivative) aryl_chloride->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)-NR'R''(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product amine HNR'R'' amine->amine_coordination base Base base->amine_coordination aryl_chloride Ar-Cl (5-Chlorothiophene derivative) aryl_chloride->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low or No Yield in Coupling Reaction check_catalyst Is Catalyst Active? (e.g., no Pd black) start->check_catalyst check_conditions Are Reaction Conditions Appropriate for C-Cl Bond? check_catalyst->check_conditions Yes solution_catalyst Use Fresh/High-Purity Catalyst or More Stable Pre-catalyst check_catalyst->solution_catalyst No check_reagents Are Reagents High Purity and Solvents Degassed? check_conditions->check_reagents Yes solution_conditions Increase Temperature. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_conditions->solution_conditions No check_side_products Are Side Products Observed (TLC/GC-MS)? check_reagents->check_side_products Yes solution_reagents Use Fresh Reagents. Degas Solvents Thoroughly. Maintain Inert Atmosphere. check_reagents->solution_reagents No side_product_analysis Identify Side Product check_side_products->side_product_analysis Yes success Reaction Optimized check_side_products->success No solution_catalyst->start Re-run Reaction solution_conditions->start Re-run Reaction solution_reagents->start Re-run Reaction solution_protodeboronation For Protodeboronation: Use Pinacol Ester, Minimize Time side_product_analysis->solution_protodeboronation Protodeboronation solution_hydrodehalogenation For Hydrodehalogenation: Lower Temperature, Screen Ligands side_product_analysis->solution_hydrodehalogenation Hydrodehalogenation solution_protodeboronation->start Re-run Reaction solution_hydrodehalogenation->start Re-run Reaction

Caption: Troubleshooting workflow for low-yield coupling reactions.

References

Troubleshooting low conversion rates in chlorothiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorothiophene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during chlorothiophene reactions, particularly focusing on low conversion rates in cross-coupling reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with a chlorothiophene substrate. What are the primary causes and how can I troubleshoot this?

Answer: Low conversion in Suzuki-Miyaura reactions involving chlorothiophenes is a frequent challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. A systematic evaluation of your reaction components is crucial for identifying the root cause.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands can also show high selectivity for C-Br bonds if you are working with a bromo-chlorothiophene.[2]

  • Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.

    • Recommendation: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous.

  • Inappropriate Solvent System: The solvent must solubilize all reaction components.

    • Recommendation: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are commonly used.[3] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Low Reaction Temperature: Many cross-coupling reactions with less reactive chlorides require elevated temperatures to proceed efficiently.

    • Recommendation: If you are running the reaction at a lower temperature, consider incrementally increasing it, for instance, to 80-120 °C.[1]

  • Reagent Quality: The purity of your chlorothiophene, boronic acid, and other reagents is critical.

    • Recommendation: Verify the purity of your starting materials. Boronic acids can degrade over time; using a fresh batch or a more stable boronic ester (e.g., pinacol ester) can be beneficial. Impurities in the chlorothiophene can poison the catalyst.

Troubleshooting Workflow:

Start Low Conversion Observed Catalyst Evaluate Catalyst & Ligand Start->Catalyst Inactive System? Base Screen Bases Catalyst->Base Still Low Yield? Solution Optimized Reaction Catalyst->Solution Switch to Buchwald Ligands Solvent Check Solvent & Temperature Base->Solvent No Improvement? Base->Solution Use K3PO4 or Cs2CO3 Reagents Verify Reagent Quality Solvent->Reagents Stalled Reaction? Solvent->Solution Increase Temp. & Use Degassed Solvent Reagents->Solution Problem Identified Reagents->Solution Use Fresh Reagents

Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

Issue 2: Catalyst Deactivation

Question: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?

Answer: The formation of palladium black is a common sign of catalyst deactivation, where the soluble active palladium species agglomerates into inactive metallic palladium. This can be caused by several factors:

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1]

    • Mitigation: Ensure that all solvents and reagents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • High Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

    • Mitigation: Find the optimal temperature that balances reaction rate and catalyst stability. Sometimes, a slightly lower temperature for a longer duration is more effective.

  • Inappropriate Ligand: The ligand stabilizes the palladium center and prevents aggregation.

    • Mitigation: Use bulky and electron-rich ligands that form stable complexes with palladium. Bidentate ligands can sometimes offer greater stability than monodentate ones.

  • Impurities: Impurities in the starting materials or solvent can poison the catalyst. Sulfur compounds, in particular, can be problematic in thiophene chemistry.

    • Mitigation: Use high-purity reagents and solvents. If you suspect sulfur poisoning, consider using a catalyst system known to be more robust in the presence of sulfur.

Catalyst Deactivation Pathways:

Active_Pd Active Pd(0) Catalyst Inactive_Pd Inactive Pd Black Active_Pd->Inactive_Pd Aggregation Oxygen Oxygen Oxygen->Inactive_Pd Oxidation High_Temp High Temperature High_Temp->Inactive_Pd Decomposition Impurities Impurities (e.g., Sulfur) Impurities->Inactive_Pd Poisoning Poor_Ligand Inadequate Ligand Poor_Ligand->Inactive_Pd Instability

Common pathways leading to palladium catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Buchwald-Hartwig amination of chlorothiophenes?

A1: The optimal choice is substrate-dependent. However, for challenging substrates like chlorothiophenes, highly active catalyst systems are generally required. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often very effective.[1] It is recommended to screen a few different ligand/catalyst combinations to find the best one for your specific substrate.

Q2: What are common side reactions in Sonogashira couplings with chlorothiophenes, and how can they be minimized?

A2: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the presence of oxygen and the copper co-catalyst.[4] To minimize this, it is crucial to maintain a strictly inert atmosphere. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[4] Another potential side reaction is the dehalogenation of the chlorothiophene.

Q3: Can I perform a selective cross-coupling on a di-chlorothiophene?

A3: Achieving selectivity can be challenging but is often possible by carefully controlling the reaction conditions. The relative reactivity of the chlorine atoms can be influenced by the electronic and steric environment of their positions on the thiophene ring. For example, the chlorine at the 2-position is often more reactive than at the 3-position. By using a less active catalyst, a lower temperature, and a stoichiometric amount of the coupling partner, it may be possible to achieve mono-functionalization.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Functionalized Chlorothiophenes

Catalyst SystemSubstrate TypeTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
PalladacycleAryl Iodidesup to 10,000,000up to 1,000,000
Chitosan-based Pd(II)Aryl Halidesup to 20,000up to 240,964
Pd(OAc)₂/(2-mesitylindenyl)dicyclohexylphosphineAryl/Heteroaryl ChloridesHighHigh
Pd(0)/Bulky Phosphine LigandThienyl Halides880-

Note: The performance of these catalysts can be significantly influenced by the specific substrate, reaction conditions (temperature, solvent, base), and the nature of the boronic acid coupling partner.[3]

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an Arylboronic Acid

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄1,4-Dioxane60
Cs₂CO₃Toluene80

Data adapted from a study on a related heterocyclic system.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chlorothiophene

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chlorothiophene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of a Chlorothiophene

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chlorothiophene (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).[5]

  • Reagent Addition: Add anhydrous THF, followed by the terminal alkyne (1.2 eq.) and a suitable base (e.g., triethylamine, 2.5 eq.) via syringe.[5]

  • Reaction Execution: Heat the reaction mixture (e.g., to 60 °C) with vigorous stirring.[5] Monitor the reaction by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]

Experimental Workflow for Cross-Coupling Reactions:

Setup Reaction Setup (Inert Atmosphere) Reagents Add Chlorothiophene, Coupling Partner, Base Setup->Reagents Catalyst Add Pd Catalyst (& Ligand/Co-catalyst) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir Solvent->Reaction Monitor Monitor Progress (TLC, GC/MS) Reaction->Monitor Workup Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Recrystallization of N-tert-Butyl-5-chlorothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of N-tert-Butyl-5-chlorothiophene-2-sulfonamide. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of N-tert-Butyl-5-chlorothiophene-2-sulfonamide?

An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For sulfonamides, a systematic approach to solvent screening is recommended.[2] Common solvents to consider for screening include ethanol, acetone, and solvent mixtures such as n-hexane/ethyl acetate or n-hexane/acetone.[3]

Q2: How can I obtain larger, well-defined crystals?

The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, a slower cooling process is essential.[4] Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, possibly insulated with a cloth, before transferring it to an ice bath.[5] A lower level of supersaturation, achieved by using a slightly larger volume of solvent, can also promote the growth of larger crystals.[4]

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the impure compound is lower than the boiling point of the solvent. To resolve this, you can add more solvent to fully dissolve the oil and then allow it to cool slowly.[4] Alternatively, switching to a lower-boiling point solvent or a different solvent system may be necessary.[4]

Q4: What should I do if no crystals form upon cooling?

The absence of crystal formation upon cooling is a common issue and can be addressed by several methods.[4] First, ensure the solution is supersaturated.[4] If it is, crystallization can often be induced by:

  • Seeding: Adding a small crystal of the pure compound to the solution can provide a template for crystal growth.[4]

  • Scratching: Gently scratching the inner surface of the flask with a glass rod at the solution's surface can create nucleation sites.[5]

  • Sonication: Briefly placing the flask in an ultrasonic bath may induce nucleation.[4]

Q5: How can I address polymorphism in my recrystallized product?

Polymorphism, the existence of multiple crystal forms, is a known phenomenon in sulfonamides.[5] To control for this, it is crucial to standardize crystallization conditions, including the choice of solvent, cooling rate, temperature, and agitation.[5] Seeding the solution with a crystal of the desired polymorph can also help to ensure consistency between batches.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the recrystallization of N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

IssuePotential Cause(s)Recommended Action(s)
No crystals form upon cooling - Solution is not supersaturated (too much solvent).- Cooling too rapidly.- Lack of nucleation sites.- Evaporate some of the solvent to increase concentration.- Allow the solution to cool more slowly.- Induce crystallization by seeding, scratching the flask, or using sonication.[4][5]
Compound "oils out" - Melting point of the impure compound is below the solvent's boiling point.- The compound is too soluble in the chosen solvent.- Add more solvent to dissolve the oil and cool slowly.- Switch to a lower-boiling point solvent.- Try a different solvent system.[4]
Low recovery of purified product - Too much solvent was used, and the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to recover more product.- Ensure the funnel is pre-warmed before hot filtration to prevent premature crystal formation.[5]
Product is an amorphous powder, not crystalline - The solution cooled too quickly.- Dissolve the powder in a minimal amount of hot solvent and allow it to cool very slowly.- Consider a solvent/anti-solvent system to promote gradual crystal growth.[5]
Crystals are very small or needle-like - Rapid cooling and high supersaturation.- Slow down the cooling rate significantly.- Use a slightly larger volume of solvent to reduce the level of supersaturation.[4]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-tert-Butyl-5-chlorothiophene-2-sulfonamide in a minimal amount of a suitable hot solvent (e.g., ethanol).[4]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[5] Subsequently, place the flask in an ice-water bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[5]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.[5]

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., n-hexane) in which the compound is poorly soluble, until the solution becomes slightly turbid.[4]

  • Clarification: Gently warm the solution until the turbidity disappears.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[4]

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Recrystallization Troubleshooting Workflow

G start Start: Crude N-tert-Butyl-5- chlorothiophene-2-sulfonamide dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Compound oils out? cool->oiling_out collect_crystals Collect, wash, and dry crystals crystals_form->collect_crystals Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No induce_crystallization Induce crystallization: - Seed - Scratch - Sonicate no_crystals->induce_crystallization induce_crystallization->cool oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes change_solvent Add more solvent or change solvent system troubleshoot_oiling->change_solvent change_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

References

How to avoid desulfonylation of thiophene sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene Sulfonamide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of working with thiophene sulfonamides. Here, you will find detailed guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing the undesired cleavage of the carbon-sulfur bond, a reaction known as desulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is desulfonylation and why is it a problem with thiophene sulfonamides?

A1: Desulfonylation is an undesired side reaction that involves the cleavage of the bond between the thiophene ring and the sulfur atom of the sulfonamide group. This results in the loss of the entire sulfonamide functional group, which is often crucial for the biological activity and structural integrity of the molecule. This side reaction leads to the formation of impurities, reduces the yield of the desired product, and complicates the purification process. The thiophene ring's electronic properties can make it susceptible to this cleavage under certain chemical conditions.

Q2: Under what conditions is my thiophene sulfonamide at risk of desulfonylation?

A2: Thiophene sulfonamides are generally stable compounds. However, desulfonylation can occur under specific, often harsh, reaction conditions. The three primary scenarios to be aware of are:

  • Acid-Catalyzed Protodesulfonylation: Exposure to strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the C-S bond.

  • Reductive Cleavage: Potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reductively cleave the sulfonamide group from the thiophene ring.

  • Palladium-Catalyzed Reactions: During cross-coupling reactions like the Suzuki-Miyaura coupling, desulfonylation can occur as a side reaction, leading to the formation of a desulfonylated thiophene byproduct. This is particularly a concern with heteroaryl sulfonamides.

Q3: How can I detect if desulfonylation is occurring in my reaction?

A3: The most common methods for detecting desulfonylation are:

  • Thin-Layer Chromatography (TLC): A new, less polar spot corresponding to the desulfonylated thiophene byproduct may appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak with a mass corresponding to the thiophene core without the sulfonamide group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of signals corresponding to the sulfonamide protons and characteristic shifts in the aromatic region of the thiophene ring can indicate desulfonylation.

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges involving thiophene sulfonamides.

Issue 1: Desulfonylation during Acidic Workup or Reaction
  • Symptom: Low yield of the desired product and detection of a significant amount of the corresponding desulfonylated thiophene after exposure to acidic conditions.

  • Root Cause: The C-S bond in thiophene sulfonamides is susceptible to cleavage by protonation under strongly acidic conditions, a process known as protodesulfonylation. The reaction is often accelerated by heat.

  • Troubleshooting Steps & Solutions:

Solution Detailed Protocol/Considerations
Use Milder Acids Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker organic acids such as acetic acid or citric acid for pH adjustment during workup.
Lower the Temperature Perform acidic workups and reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of protodesulfonylation.
Minimize Exposure Time Reduce the duration of contact with the acidic medium as much as possible. Quench the reaction and proceed with extraction promptly.
Use a Protective Group If the sulfonamide nitrogen is unsubstituted (primary sulfonamide), consider protecting it. N-alkylation or N-arylation can increase stability. For particularly sensitive substrates, a removable protecting group might be necessary, although this adds extra synthetic steps.
Issue 2: Desulfonylation during a Reduction Reaction
  • Symptom: Formation of the desulfonylated thiophene as a major byproduct when attempting to reduce another functional group in the molecule.

  • Root Cause: Strong hydride-donating reducing agents, most notably LiAlH₄, can attack the sulfur atom of the sulfonamide, leading to reductive cleavage of the C-S bond.

  • Troubleshooting Steps & Solutions:

Reducing Agent Selectivity and Recommended Use Typical Protocol
Sodium Borohydride (NaBH₄) A milder reducing agent that is less likely to cause desulfonylation. It is effective for the reduction of aldehydes and ketones.[1]Dissolve the thiophene sulfonamide substrate in a suitable protic solvent like methanol or ethanol. Cool the solution to 0 °C and add NaBH₄ portion-wise. Monitor the reaction by TLC.
Lithium Aluminum Hydride (LiAlH₄) A very strong and generally non-selective reducing agent. High risk of desulfonylation. [1][2] Use only when a very strong reducing agent is absolutely necessary and other functional groups are incompatible with milder reagents.Strictly anhydrous conditions are required. Use a less reactive solvent like THF. Add the LiAlH₄ suspension to a cooled (0 °C or below) solution of the substrate. Be prepared for potential desulfonylation and consider alternative synthetic routes.
Catalytic Hydrogenation (H₂/Pd) Generally compatible with sulfonamides, but the choice of catalyst and conditions is crucial. The thiophene ring itself can be reduced under harsh conditions.Use a catalyst like Palladium on carbon (Pd/C) with hydrogen gas at atmospheric or slightly elevated pressure. Screen different solvents and temperatures to optimize for the desired reduction without affecting the sulfonamide.
Issue 3: Desulfonylation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
  • Symptom: Formation of a significant amount of the desulfonylated thiophene byproduct alongside the desired cross-coupled product.

  • Root Cause: The palladium catalyst can facilitate the cleavage of the C-S bond in the thiophene sulfonamide, especially at elevated temperatures and with certain ligand/base combinations. This is a known side reaction for heteroaryl sulfonyl compounds.

  • Troubleshooting Steps & Solutions:

Parameter Recommendation Rationale
Catalyst and Ligand Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with a suitable phosphine ligand. For Suzuki couplings of 5-bromothiophene-2-sulfonamide, Pd(PPh₃)₄ has been shown to be effective.[3][4]The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired desulfonylation.
Base Use a milder base such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.Strong bases can promote side reactions, including degradation of the substrate and catalyst, which may indirectly favor desulfonylation pathways.
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used for Suzuki reactions. The choice of solvent can impact the reaction rate and selectivity.[4]The solvent system affects the solubility of the reagents and can influence the catalyst's activity and stability.
Temperature Operate at the lowest temperature that allows for a reasonable reaction rate. For some Suzuki couplings of thiophene sulfonamides, temperatures around 80-90 °C have been successful.[4]Higher temperatures can increase the likelihood of catalyst decomposition and side reactions, including desulfonylation.

The following protocol has been reported to give good to moderate yields of 5-arylthiophene-2-sulfonamides, suggesting that desulfonylation is minimized under these conditions.[4]

  • Reaction Setup: To a solution of 5-bromothiophene-2-sulfonamide (1.0 eq) in dioxane, add the aryl boronic acid (1.1 eq) and potassium phosphate (K₃PO₄) (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Reaction Conditions: Heat the mixture at 85 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Aryl Boronic Acid Yield of 5-arylthiophene-2-sulfonamide
Phenylboronic acid75%
4-Methylphenylboronic acid72%
4-Methoxyphenylboronic acid68%
4-Chlorophenylboronic acid70%
4-Fluorophenylboronic acid65%

This data is adapted from a literature source and is provided for illustrative purposes.[4]

Visual Guides

Signaling Pathways and Experimental Workflows

Desulfonylation_Pathways ThiopheneSulfonamide Thiophene Sulfonamide DesulfonylatedProduct Desulfonylated Thiophene (Byproduct) ThiopheneSulfonamide->DesulfonylatedProduct Protodesulfonylation ThiopheneSulfonamide->DesulfonylatedProduct Reductive Cleavage ThiopheneSulfonamide->DesulfonylatedProduct Pd-Catalyzed Cleavage Acid Strong Acid (H⁺) High Temperature Reducer Strong Reducing Agent (e.g., LiAlH₄) Palladium Pd Catalyst High Temperature

Caption: Major pathways leading to unwanted desulfonylation.

Troubleshooting_Workflow Start Desulfonylation Detected? Acidic Acidic Conditions? Start->Acidic Yes End Problem Resolved Start->End No Reductive Reductive Conditions? Acidic->Reductive No Sol_Acid Use milder acid Lower temperature Reduce exposure time Acidic->Sol_Acid Yes Pd_Coupling Pd Cross-Coupling? Reductive->Pd_Coupling No Sol_Reductive Use milder reducing agent (e.g., NaBH₄) Reductive->Sol_Reductive Yes Sol_Pd Optimize catalyst/ligand Use milder base Lower temperature Pd_Coupling->Sol_Pd Yes Pd_Coupling->End No Sol_Acid->End Sol_Reductive->End Sol_Pd->End

Caption: A logical workflow for troubleshooting desulfonylation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-N-tert-butyl-2-thiophenesulfonamide (CAS 155731-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 5-Chloro-N-tert-butyl-2-thiophenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Compound Overview

CAS Number: 155731-14-9 Chemical Name: 5-Chloro-N-tert-butyl-2-thiophenesulfonamide

This substituted chlorothiophene is a versatile building block in organic synthesis. The presence of a chloro-substituent at the 5-position and an N-tert-butylsulfonamide group at the 2-position presents unique considerations for catalyst selection and reaction optimization in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the C-Cl bond, making appropriate catalyst choice critical for successful coupling.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide?

A1: This substrate is amenable to a variety of palladium-catalyzed cross-coupling reactions, including but not limited to:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Stille Coupling: For C-C bond formation with organostannanes.

  • Negishi Coupling: For C-C bond formation with organozinc reagents.

  • Kumada Coupling: For C-C bond formation with Grignard reagents.[1]

  • Heck Coupling: For the coupling of the chlorothiophene with alkenes.

Q2: What are the main challenges in the cross-coupling of this chlorothiophene derivative?

A2: The primary challenge is the activation of the relatively inert C-Cl bond.[2] Standard palladium catalysts may prove ineffective. Additionally, the N-tert-butylsulfonamide group, while generally stable, can potentially coordinate with the palladium center, influencing the catalytic activity. Potential side reactions include homocoupling of the coupling partner and protodeboronation in the case of Suzuki-Miyaura coupling.

Q3: How does the N-tert-butylsulfonamide group affect the cross-coupling reaction?

A3: The sulfonamide group is strongly electron-withdrawing, which can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[3] However, the lone pairs on the nitrogen and oxygen atoms could potentially chelate with the palladium catalyst, possibly inhibiting the reaction. Careful selection of bulky ligands can often mitigate this potential issue by sterically hindering such interactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue when working with chlorothiophenes. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Is the catalyst system active enough for C-Cl activation? start->catalyst base Is the base appropriate for the chosen reaction? catalyst->base Yes catalyst_sol Switch to a more active catalyst system: - Buchwald ligands (XPhos, SPhos, RuPhos) - NHC ligands (e.g., IPr) - Increase catalyst loading (2-5 mol%) catalyst->catalyst_sol No solvent Are the reagents soluble and is the solvent properly degassed? base->solvent Yes base_sol Screen different bases: - For Suzuki: K3PO4, Cs2CO3, K2CO3 - For Buchwald-Hartwig: NaOtBu, K3PO4 - Ensure base is finely powdered and anhydrous. base->base_sol No temp Is the reaction temperature optimal? solvent->temp Yes solvent_sol Ensure adequate solubility of all components. Thoroughly degas solvents to prevent catalyst deactivation. solvent->solvent_sol No reagents Are the coupling partner and other reagents of high purity? temp->reagents Yes temp_sol Increase reaction temperature in increments (e.g., 80 °C to 120 °C). Consider microwave irradiation for faster optimization. temp->temp_sol No reagents_sol Verify the purity of the coupling partner. For Suzuki, consider using the corresponding boronic ester for enhanced stability. reagents->reagents_sol No

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Significant Side Product Formation

The most common side reactions are homocoupling of the nucleophilic coupling partner and protodeboronation in Suzuki-Miyaura reactions.

Troubleshooting Side Reactions

Side ReactionPotential CauseRecommended Solution
Homocoupling Presence of oxygen, inappropriate catalyst or ligand.Rigorously degas all solvents and maintain an inert atmosphere.[2] Use a well-defined Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst. Employ bulky ligands like SPhos or XPhos.[2]
Protodeboronation (Suzuki Coupling)Presence of water, overly basic conditions.Use anhydrous solvents and reagents. Switch to a milder base such as K2CO3 or KF. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid for increased stability.
Dehalogenation Catalyst deactivation pathway.Screen different ligands and solvents. Lowering the reaction temperature may sometimes reduce dehalogenation.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions with 5-Chloro-N-tert-butyl-2-thiophenesulfonamide.

Suzuki-Miyaura Coupling
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)2, Pd2(dba)31-3 mol%
Ligand XPhos, SPhos, RuPhos1.2 - 1.5 equivalents relative to Pd
Base K3PO4, K2CO3, Cs2CO32-3 equivalents
Solvent Toluene, Dioxane, THF (often with water)Ensure adequate solubility and degas thoroughly.
Temperature 80 - 120 °CHigher temperatures may be required for C-Cl activation.
Buchwald-Hartwig Amination
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)2, Pd2(dba)31-3 mol%
Ligand XPhos, RuPhos, BrettPhos1.2 - 1.5 equivalents relative to Pd
Base NaOtBu, K3PO4, Cs2CO31.5 - 2.5 equivalents
Solvent Toluene, DioxaneAnhydrous conditions are crucial.
Temperature 90 - 120 °C
Sonogashira Coupling
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(PPh3)2Cl2, Pd(OAc)22-5 mol%
Copper Co-catalyst CuI4-10 mol%
Ligand PPh3 (if not using Pd(PPh3)2Cl2)
Base Triethylamine (Et3N), Diisopropylamine (i-Pr2NH)Often used as the solvent or co-solvent.
Solvent THF, DMF
Temperature Room Temperature to 80 °C

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

Reaction Setup Workflow

suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification a Oven-dry glassware and stir bar b Degas solvent (e.g., sparging with Ar for 30 min) a->b c To a Schlenk flask, add 5-Chloro-N-tert-butyl-2-thiophenesulfonamide, boronic acid, and base under inert atmosphere. b->c d Add Pd precatalyst and ligand. c->d e Add degassed solvent via syringe. d->e f Heat the reaction mixture with vigorous stirring. e->f g Monitor reaction progress by TLC or LC-MS. f->g h Cool to room temperature and dilute with organic solvent. g->h i Wash with water and brine. h->i j Dry organic layer, filter, and concentrate. i->j k Purify by column chromatography. j->k

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Chloro-N-tert-butyl-2-thiophenesulfonamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K3PO4 (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd2(dba)3, 1.5 mol%) and the ligand (e.g., RuPhos, 3.3 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • In a separate flask, dissolve 5-Chloro-N-tert-butyl-2-thiophenesulfonamide (1.0 equiv.) and the amine (1.2 equiv.) in the anhydrous, degassed solvent (e.g., toluene).

  • Add the solution of the substrate and amine to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

This technical support center provides a starting point for your cross-coupling reactions with 5-Chloro-N-tert-butyl-2-thiophenesulfonamide. Remember that optimization of reaction conditions is often necessary for each specific substrate combination.

References

Managing exothermic reactions during chlorosulfonation of thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for managing exothermic reactions during the chlorosulfonation of thiophenes.

This guide is intended for researchers, scientists, and drug development professionals. It provides essential information for safely managing the highly exothermic chlorosulfonation of thiophenes and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the chlorosulfonation of thiophenes? A1: The primary hazards include:

  • Thermal Runaway: The reaction is highly exothermic, and without proper temperature control, it can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[1][2]

  • Corrosive Reagents: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[3]

  • Toxic Fumes: The reaction releases hydrogen chloride (HCl) gas, which is toxic and corrosive.[3]

  • Flammability: Thiophene is a highly flammable liquid, and its vapors can form explosive mixtures with air.[4]

Q2: What personal protective equipment (PPE) is mandatory for this procedure? A2: Due to the hazardous nature of the chemicals involved, comprehensive PPE is required. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield are essential.[5]

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., PVC or other appropriate material) are necessary.[5][6]

  • Respiratory Protection: The entire procedure must be conducted in a well-ventilated chemical fume hood.[7] For situations where exposure limits might be exceeded, a full-face respirator with an appropriate cartridge is recommended.[5]

Q3: How can I prevent a thermal runaway reaction? A3: Preventing thermal runaway is critical and involves several key control measures:

  • Slow Reagent Addition: The thiophene derivative must be added to the chlorosulfonic acid slowly and in small portions or dropwise.[8][9]

  • Efficient Cooling: Use an efficient cooling bath (e.g., an ice-water/salt mixture or a dry ice-acetone bath) to actively remove the heat generated.[8][9] The cooling system must be capable of handling the total heat output of the reaction.[1]

  • Constant Monitoring: Continuously monitor the reaction temperature with a thermometer.

  • Proper Stoichiometry: Using a large excess of chlorosulfonic acid can help moderate the reaction, but the stoichiometry should be carefully controlled.[10]

Q4: What is the correct order of reagent addition? A4: To maintain an excess of the sulfonating agent and minimize side reactions like the formation of diaryl sulfones, the thiophene compound should always be added slowly to the cooled chlorosulfonic acid.[10] Never add chlorosulfonic acid to the thiophene.

Q5: How should the reaction be safely quenched? A5: Quenching must be done carefully to control the exothermic decomposition of excess chlorosulfonic acid. The recommended procedure is to pour the reaction mixture slowly and in a controlled manner onto a large volume of cracked ice or into chilled water with vigorous stirring.[10][11] This should be done in a separate, appropriately sized vessel.

Troubleshooting Guide

Symptom / Issue Potential Causes Solutions & Recommendations
Reaction is too vigorous or uncontrollable; temperature spikes rapidly. 1. The rate of addition of the thiophene substrate is too fast.[9]2. The cooling bath is inefficient or inadequate for the scale of the reaction.[9]3. The initial temperature of the chlorosulfonic acid was too high.1. Immediately stop the addition. Add the thiophene substrate much more slowly and in a dropwise manner.[8]2. Ensure the cooling bath has sufficient capacity. Use an ice-salt or dry ice-acetone bath for lower temperatures.[9]3. Pre-cool the chlorosulfonic acid to the target temperature (e.g., -10 to 0 °C) before beginning the addition.[8]
Low yield of the desired thiophenesulfonyl chloride. 1. The reaction was incomplete.2. The product hydrolyzed during the aqueous workup.[10]3. Significant formation of diaryl sulfone byproduct occurred.[10]1. Monitor the reaction progress using TLC. If starting material remains, consider allowing the reaction to stir longer at room temperature or gently warming it.[8]2. Perform the quench and aqueous workup as quickly as possible. Separate the oily sulfonyl chloride layer promptly to minimize contact time with water.[10]3. See the specific troubleshooting entry for byproduct formation below.
Significant formation of diaryl sulfone byproduct. 1. An insufficient excess of chlorosulfonic acid was used.[10]2. The order of addition was incorrect (chlorosulfonic acid was added to the thiophene).[10]3. The reaction temperature was too high.[10]1. Use a sufficient molar excess of chlorosulfonic acid (a 50% excess or more is often recommended).[10]2. Always add the thiophene substrate to the chlorosulfonic acid.[10]3. Maintain the recommended low temperature during the addition and initial reaction phase.
Difficulty isolating the product after quenching. 1. The product is soluble in the aqueous layer.2. An emulsion formed during extraction.[10]1. If the product does not separate as an oil or solid, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ether).[11][12]2. To break an emulsion, try adding a saturated brine (NaCl) solution.[10]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the chlorosulfonation of thiophene derivatives. Exact conditions may vary based on the specific substrate and desired product.

Parameter Value / Range Notes Citation
Molar Ratio (Thiophene:Chlorosulfonic Acid) 1 : 3 to 1 : 5A sufficient excess of chlorosulfonic acid is crucial to drive the reaction to completion and minimize sulfone byproduct formation.[8][10][11]
Addition Temperature -10 °C to 40 °CLower temperatures are generally preferred to control the exotherm. The optimal temperature depends on the reactivity of the specific thiophene substrate.[8][11]
Addition Time 20 minutes to 1.5 hoursSlow, controlled addition is critical for safety and temperature management.[8][11]
Reaction Temperature (post-addition) 0 °C to Room Temperature (20-25 °C)After addition, the reaction is often allowed to warm to room temperature and stirred until completion.[8]
Quenching Temperature 0 °C to 5 °CThe quench medium (ice/water) should be kept cold to manage the heat from the decomposition of excess chlorosulfonic acid.[11]

Experimental Protocols

Protocol 1: General Procedure for Chlorosulfonation of a Thiophene Derivative

  • Preparation: In a chemical fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water/salt bath.

  • Reagent Charging: Charge the flask with 4 molar equivalents of chlorosulfonic acid. Begin stirring and allow the acid to cool to between -10 °C and 0 °C.[8]

  • Substrate Addition: Dissolve 1 molar equivalent of the thiophene derivative in a suitable, dry, inert solvent (e.g., chloroform, dichloromethane) if necessary, and place it in the dropping funnel.[8][13]

  • Controlled Reaction: Add the thiophene solution dropwise to the cold, stirred chlorosulfonic acid over a period of 20-60 minutes. Carefully monitor the thermometer to ensure the internal temperature does not rise uncontrollably.[8]

  • Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.[8]

  • Quenching: Once the reaction is complete, proceed immediately to the quenching protocol.

Protocol 2: Safe Quenching and Workup Procedure

  • Preparation: In a separate, larger beaker or flask, prepare a mixture of cracked ice and water. Place this vessel in an ice bath to maintain a low temperature.

  • Slow Quench: Very slowly and carefully, pour the reaction mixture from Protocol 1 into the stirred ice/water mixture.[10] The rate of addition should be controlled to prevent excessive foaming and release of HCl gas.

  • Product Isolation: The thiophenesulfonyl chloride will often separate as an oil or a solid.

    • If a solid precipitates, collect it by filtration, wash it with cold water, and dry it.[8]

    • If an oil separates, transfer the mixture to a separatory funnel and separate the layers as quickly as possible to minimize hydrolysis.[10]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.[11]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonyl chloride can be purified by distillation under reduced pressure or recrystallization, if applicable.[10]

Visualizations

TroubleshootingWorkflow start Issue Encountered During Chlorosulfonation vigorous Reaction Too Vigorous or Uncontrollable? start->vigorous low_yield Low Final Product Yield? vigorous->low_yield No cause_vigorous Causes: - Addition too fast - Inadequate cooling vigorous->cause_vigorous Yes byproduct Significant Byproduct (Diaryl Sulfone)? low_yield->byproduct No cause_yield Causes: - Incomplete reaction - Product hydrolysis during workup low_yield->cause_yield Yes cause_byproduct Causes: - Insufficient chlorosulfonic acid - Incorrect addition order - High reaction temperature byproduct->cause_byproduct Yes end_node Problem Resolved byproduct->end_node No sol_vigorous Solutions: - Slow addition rate - Use ice-salt or dry-ice bath - Pre-cool reagents cause_vigorous->sol_vigorous sol_vigorous->end_node sol_yield Solutions: - Monitor by TLC; increase reaction time - Perform workup quickly at low temp - Extract promptly with organic solvent cause_yield->sol_yield sol_yield->end_node sol_byproduct Solutions: - Use >3 equivalents of acid - Add thiophene TO acid - Maintain low temperature cause_byproduct->sol_byproduct sol_byproduct->end_node ExperimentalWorkflow cluster_reaction Reaction Phase cluster_workup Workup Phase prep 1. Prepare Flask in Cooling Bath (-10°C) charge 2. Charge with Chlorosulfonic Acid prep->charge add 3. Add Thiophene Substrate Dropwise charge->add monitor 4. Monitor Temp & Stir at RT add->monitor quench 5. Pour Reaction Mix onto Cracked Ice monitor->quench Reaction Complete isolate 6. Isolate Product (Filter/Separate) quench->isolate extract 7. Extract Aqueous Layer isolate->extract purify 8. Dry and Purify Product extract->purify ReactionPathway thiophene Thiophene Derivative intermediate Electrophilic Attack (Exothermic) thiophene->intermediate csa Chlorosulfonic Acid (ClSO3H) csa->intermediate product Thiophenesulfonyl Chloride (Desired Product) intermediate->product Main Pathway (Excess ClSO3H) hcl HCl (gas) intermediate->hcl byproduct Diaryl Sulfone (Side Product) intermediate->byproduct Side Pathway (Insufficient ClSO3H)

References

Validation & Comparative

Navigating the Structural Elucidation of CAS 155731-14-9: A Comparative Guide to ¹H and ¹³C NMR Assignment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of chemical compounds is a foundational aspect of discovery and development. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for CAS 155731-14-9, chemically identified as 5-Chloro-N-tert-butyl-2-thiophenesulfonamide. Due to the absence of publicly available experimental NMR spectra for this specific compound, this report presents predicted NMR data and offers a comparative analysis with structurally related molecules to aid in spectral interpretation and assignment.

While exhaustive searches of scientific literature and chemical databases did not yield experimental ¹H and ¹³C NMR spectra for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide, predicted spectral data provides a valuable framework for its structural confirmation. To substantiate these predictions, a comparative analysis with experimentally determined NMR data for analogous compounds, namely 2-thiophenesulfonamide and N-tert-butylbenzenesulfonamide, is included.

Predicted and Comparative NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide are summarized in the tables below. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the resonance frequencies of each nucleus. For comparative purposes, experimental data for structurally similar compounds are also presented.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide and Experimental Data for Analogous Compounds.

Proton Assignment Predicted Shift (ppm) for CAS 155731-14-9 *Experimental Shift (ppm) for 2-Thiophenesulfonamide Experimental Shift (ppm) for N-tert-Butylbenzenesulfonamide
Thiophene H-3~7.2 - 7.47.63 (dd)-
Thiophene H-4~7.0 - 7.27.15 (dd)-
NH~5.0 - 6.07.4 (br s)~4.8 (s)
tert-Butyl CH₃~1.3-~1.2 (s)

Predicted shifts are estimates and may vary from experimental values.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide and Experimental Data for Analogous Compounds.

Carbon Assignment Predicted Shift (ppm) for CAS 155731-14-9 *Experimental Shift (ppm) for 2-Thiophenesulfonamide Experimental Shift (ppm) for N-tert-Butylbenzenesulfonamide
Thiophene C-2~140 - 145142.1-
Thiophene C-3~127 - 130127.5-
Thiophene C-4~126 - 129127.3-
Thiophene C-5~135 - 140132.0-
tert-Butyl Cq~55 - 60-~54.0
tert-Butyl CH₃~30 - 33-~30.0

Predicted shifts are estimates and may vary from experimental values.

Structural Assignment and Rationale

The predicted chemical shifts for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide are consistent with its molecular structure. The aromatic protons on the thiophene ring are expected to appear in the range of 7.0-7.5 ppm. The presence of the electron-withdrawing sulfonyl group and the chlorine atom will influence the precise chemical shifts of the H-3 and H-4 protons. The nine equivalent protons of the tert-butyl group are predicted to give a single, strong signal around 1.3 ppm. The NH proton signal is expected to be a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the thiophene ring are predicted to resonate in the aromatic region (125-145 ppm). The carbon attached to the chlorine (C-5) and the carbon attached to the sulfonamide group (C-2) are expected to be the most downfield shifted. The quaternary carbon and the methyl carbons of the tert-butyl group are predicted to appear around 55-60 ppm and 30-33 ppm, respectively.

Experimental Protocols

As no experimental data was found for the target compound, a general experimental protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm and acquire a sufficient number of scans, which is typically much higher than for ¹H NMR due to the lower natural abundance of ¹³C.

Visualization of the Molecular Structure

To aid in the assignment of the NMR signals, the chemical structure of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide with atom numbering is provided below.

G 5-Chloro-N-tert-butyl-2-thiophenesulfonamide cluster_sulfonamide Sulfonamide Group cluster_tertbutyl tert-Butyl Group C2 C2 C3 C3 S2 S2 C2->S2 C4 C4 H3 H C3->H3 C5 C5 H4 H C4->H4 S1 S1 Cl Cl C5->Cl O1 O1 S2->O1 O2 O2 S2->O2 N N S2->N Cq Cq N->Cq NH H N->NH CMe1 CH₃ Cq->CMe1 CMe2 CH₃ Cq->CMe2 CMe3 CH₃ Cq->CMe3

A Comparative Analysis of the Reactivity of 5-Chlorothiophene-2-sulfonamide and 5-Bromothiophene-2-sulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and experimental considerations of two key halogenated thiophene sulfonamides, providing essential data for strategic synthetic planning and drug discovery.

This guide offers a detailed comparison of the reactivity of 5-chlorothiophene-2-sulfonamide and 5-bromothiophene-2-sulfonamide, two important building blocks in medicinal chemistry. The selection of the halogen substituent on the thiophene ring can significantly influence the synthetic accessibility and reactivity of these compounds, impacting their utility in the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, comparative reactivity in key chemical transformations, and their established roles as inhibitors of crucial biological targets.

Data Summary: Physical and Chemical Properties

For ease of comparison, the following table summarizes the key physical and chemical properties of 5-chlorothiophene-2-sulfonamide and 5-bromothiophene-2-sulfonamide.

Property5-Chlorothiophene-2-sulfonamide5-Bromothiophene-2-sulfonamide
Molecular Formula C₄H₄ClNO₂S₂C₄H₄BrNO₂S₂
Molecular Weight 197.66 g/mol 242.12 g/mol
CAS Number 53595-66-753595-65-6
Appearance Off-white solidWhite to off-white solid
Reactivity Trend Lower reactivity in cross-couplingHigher reactivity in cross-coupling

Comparative Reactivity Analysis

The primary difference in the chemical behavior of 5-chlorothiophene-2-sulfonamide and 5-bromothiophene-2-sulfonamide lies in the reactivity of the carbon-halogen bond. The C-Br bond is weaker and more readily undergoes oxidative addition in metal-catalyzed cross-coupling reactions compared to the more robust C-Cl bond. This difference in reactivity is a critical consideration for synthetic chemists.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 5-halothiophene-2-sulfonamides, this reaction is frequently employed to introduce aryl or heteroaryl substituents at the 5-position.

Studies on related 2-bromo-5-chlorothiophene have demonstrated that the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling reactions. This allows for selective coupling at the bromine-bearing position while leaving the chlorine atom intact for potential subsequent transformations. This reactivity trend is directly applicable to the corresponding sulfonamide derivatives.

Expected Reactivity Order: 5-Bromothiophene-2-sulfonamide > 5-Chlorothiophene-2-sulfonamide

Table 1: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling

Feature5-Chlorothiophene-2-sulfonamide5-Bromothiophene-2-sulfonamide
Reaction Conditions Typically requires more forcing conditions (higher temperatures, longer reaction times, and specialized catalyst systems with electron-rich ligands).Reacts under milder conditions with standard Pd catalysts (e.g., Pd(PPh₃)₄).[1]
Catalyst Loading Often requires higher catalyst loading.Generally effective with lower catalyst loading.[1]
Reaction Yields Yields can be lower compared to the bromo-analogue under identical conditions.Generally provides good to excellent yields.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis and subsequent reactions. The following are representative procedures for the synthesis of the parent sulfonamides.

Synthesis of 5-Bromothiophene-2-sulfonamide

This protocol is adapted from the chlorosulfonation of 2-bromothiophene.[1]

Materials:

  • 2-Bromothiophene

  • Chlorosulfonic acid

  • Carbon tetrachloride (CCl₄)

  • Ammonium hydroxide (25% aqueous solution)

Procedure:

  • To a solution of 2-bromothiophene (12 mmol) in carbon tetrachloride (6 mL), add chlorosulfonic acid (40–60 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride.

  • Add the crude sulfonyl chloride to a stirred, cooled (0 °C) solution of 25% aqueous ammonium hydroxide.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford 5-bromothiophene-2-sulfonamide.

Synthesis of 5-Chlorothiophene-2-sulfonamide

A plausible synthesis for 5-chlorothiophene-2-sulfonamide can be extrapolated from the synthesis of related compounds, such as 3-acetyl-5-chlorothiophene-2-sulfonamide, which involves a chlorosulfonation step.[3]

Materials:

  • 2-Chlorothiophene

  • Chlorosulfonic acid

  • Ammonium hydroxide (25% aqueous solution)

Procedure:

  • Carefully add chlorosulfonic acid to 2-chlorothiophene at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed to completion.

  • The resulting 5-chlorothiophene-2-sulfonyl chloride is then reacted with ammonium hydroxide to yield the final sulfonamide product.

Biological Activity and Signaling Pathways

Thiophene sulfonamides are a well-established class of compounds with significant biological activity, primarily as inhibitors of two key enzyme families: dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs).

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate biosynthesis pathway.[4][5] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to bacteriostatic effects.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Growth DNA_RNA DNA/RNA Synthesis DHF->DNA_RNA Sulfonamide 5-Halo-Thiophene Sulfonamide Sulfonamide->DHPS Inhibition

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Various isoforms of CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[7][8] Sulfonamides are a cornerstone of CA inhibitor design, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[9]

CA_Inhibition cluster_reaction Physiological Reaction CO2 CO₂ CA Carbonic Anhydrase (CA) (Zn²⁺) CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ CA->HCO3 H_ion H⁺ CA->H_ion Sulfonamide 5-Halo-Thiophene Sulfonamide Sulfonamide->CA Inhibition

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent functionalization of 5-halothiophene-2-sulfonamides.

Experimental_Workflow Start 2-Halothiophene (X = Cl or Br) Step1 Chlorosulfonation (ClSO₃H) Start->Step1 Intermediate1 5-Halo-Thiophene-2- Sulfonyl Chloride Step1->Intermediate1 Step2 Ammonolysis (NH₄OH) Intermediate1->Step2 Product 5-Halo-Thiophene-2- Sulfonamide Step2->Product Step3 Suzuki-Miyaura Cross-Coupling Product->Step3 FinalProduct 5-Aryl-Thiophene-2- Sulfonamide Step3->FinalProduct

Conclusion

The choice between 5-chlorothiophene-2-sulfonamide and 5-bromothiophene-2-sulfonamide in a synthetic campaign is a strategic one, dictated by the desired reactivity profile. The bromo-derivative offers the advantage of higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecules under milder conditions. Conversely, the chloro-analogue provides a more stable handle that can be retained during initial transformations and functionalized at a later stage, potentially requiring more robust reaction conditions. Both compounds serve as valuable precursors to biologically active molecules, particularly as inhibitors of dihydropteroate synthase and carbonic anhydrases. This guide provides the foundational data and experimental context to aid researchers in making informed decisions for their specific research and development objectives.

References

N-tert-butyl vs. Other N-alkyl Sulfonamides: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioactivity of N-tert-butyl sulfonamides against other N-alkyl sulfonamides. This report provides a side-by-side analysis of their anticancer and enzyme inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The N-tert-butyl group, with its distinct steric and electronic properties, significantly influences the biological activity of sulfonamide derivatives. Understanding its impact compared to other N-alkyl substituents is crucial for the rational design of novel therapeutic agents. This guide offers an in-depth comparison to aid in these research and development endeavors.

Quantitative Performance Analysis

The bioactivity of N-tert-butyl sulfonamides has been evaluated against other N-alkyl analogs in key therapeutic areas, primarily as anticancer agents and carbonic anhydrase inhibitors. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

Anticancer Activity

The cytotoxic effects of various N-alkyl sulfonamides have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, with a lower value indicating greater potency.

N-Alkyl Substitution Cancer Cell Line IC50 (µM)
N-tert-butyl HCT-1160.7[1]
A549>100
N-propyl A54940.5
HL-6033.1[2]
N-ethyl HeLa10.9 ± 1.01[3][4][5]
MDA-MB-23119.22 ± 1.67[3][4][5]
MCF-712.21 ± 0.93[3][4][5]
N-methyl Data not available in a directly comparable study

Note: Data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.

Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in various diseases, including glaucoma and cancer. The inhibition constant (Ki) is a measure of the inhibitor's potency.

N-Alkyl Substitution CA Isoform Ki (nM)
N-tert-butyl hCA IIData suggests weaker binding than primary sulfonamides
N-methyl hCA IISignificantly lower affinity than primary sulfonamides[6][7]
N-ethyl hCA IIData not available in a directly comparable study
Unsubstituted (Primary) hCA IIHigh affinity (low nM range)[6][7]

Note: N-alkylation of the sulfonamide nitrogen generally leads to a significant decrease in inhibitory potency against carbonic anhydrases compared to the corresponding primary (unsubstituted) sulfonamides.[6][7] The steric hindrance introduced by the alkyl group can interfere with the crucial interaction with the zinc ion in the enzyme's active site.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of N-Alkyl Sulfonamides

A general procedure for the synthesis of N-alkyl benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with the corresponding alkylamine.

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq.)

  • Alkylamine (e.g., tert-butylamine, propylamine, ethylamine, methylamine) (1.2 eq.)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine) (1.5 eq.)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the benzenesulfonyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution, followed by the dropwise addition of the alkylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl sulfonamide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11][12]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7, HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-alkyl sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the N-alkyl sulfonamide compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against carbonic anhydrase can be determined by monitoring the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA).[13]

Materials:

  • Purified carbonic anhydrase isoform (e.g., hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • N-alkyl sulfonamide compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Add the buffer, enzyme solution, and varying concentrations of the inhibitor to the wells of a microplate.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the p-NPA substrate.

  • Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenolate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of key biological pathways and experimental workflows are provided below to enhance understanding.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Sulfonamides compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Sulfonamides N-Alkyl Sulfonamides Sulfonamides->Akt Inhibition

Simplified PI3K/Akt Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Sulfonamides N-Alkyl Sulfonamides Sulfonamides->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Overview of Apoptosis Signaling Pathways

References

A Comparative Guide to Purity Analysis of N-tert-Butyl-5-chlorothiophene-2-sulfonamide: HPLC-MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients and intermediates is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity analysis of N-tert-Butyl-5-chlorothiophene-2-sulfonamide against other established analytical techniques. The information presented is supported by typical experimental data and detailed methodologies to assist in selecting the most appropriate method for specific analytical needs.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, quantitation capability, and the nature of potential impurities. HPLC-MS is a powerful and widely used technique for the analysis of sulfonamides due to its high sensitivity and specificity.[1] However, other methods also offer distinct advantages.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC-MS Chromatographic separation followed by mass analysis.Retention time, molecular weight, fragmentation pattern, % purity.Very High (pg to ng)ExcellentHigh sensitivity and selectivity, suitable for identifying unknown impurities.[1]Higher cost and complexity, requires skilled operators.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Retention time, peak area/height for quantification, % purity.High (ng to µg/mL)[2]Excellent, high precision and accuracy.[2]Robust, reproducible, widely available, suitable for routine quality control.[2]Requires chromophoric compounds, potential for co-elution with impurities.[2]
qNMR Nuclear magnetic resonance spectroscopy to quantify components in a sample.Absolute purity, structural information.ModerateExcellent (Primary Method)Provides absolute quantification without the need for a reference standard of the analyte.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
TLC Separation based on differential adsorption on a thin layer of adsorbent material.Retention factor (Rf), qualitative presence of impurities.Low to ModerateSemi-quantitative at bestSimple, rapid, and low-cost screening tool.[2]Low resolution and sensitivity, not suitable for precise quantification.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Retention time, molecular weight, fragmentation pattern.HighGoodSuitable for volatile and thermally stable impurities.Not suitable for non-volatile or thermally labile compounds like many sulfonamides without derivatization.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for sulfonamide analysis and can be adapted for N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

HPLC-MS Method

This protocol outlines a typical reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer for the sensitive and selective quantification of N-tert-Butyl-5-chlorothiophene-2-sulfonamide and its potential impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the N-tert-Butyl-5-chlorothiophene-2-sulfonamide sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting a stock solution of the reference standard to cover the desired concentration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[4]

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.[2][4]

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor ion to product ion transitions for the target compound and any known impurities.[2]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Alternative Method: Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid method for a qualitative or semi-quantitative assessment of purity.

1. Sample Preparation:

  • Dissolve the N-tert-Butyl-5-chlorothiophene-2-sulfonamide sample in a volatile solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 10 mg/mL.

  • Prepare a solution of the reference standard at the same concentration.

2. TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as Chloroform:tert-butanol (80:20 v/v).[5]

  • Application: Spot small volumes of the sample and standard solutions onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: Visualize the separated spots under UV light (254 nm). For enhanced visualization, the plate can be dipped in a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides typically appear as yellow-green fluorescent spots.[2][5]

  • Analysis: The presence of secondary spots in the sample lane, which are not present in the standard lane, indicates the presence of impurities.

Method Performance Comparison

The following table summarizes typical performance characteristics for the analysis of sulfonamides using various techniques. This data can be used as a benchmark when developing and validating a method for N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

ParameterHPLC-MSHPLC-UVqNMR
Limit of Detection (LOD) 0.02 - 0.12 µg/kg[4]3.0 - 12.3 µg/kg[6]Analyte dependent, typically in the µg/mL range
Limit of Quantification (LOQ) 0.08 - 0.72 µg/kg[4]10 - 43 µg/kg[6]Analyte dependent, typically in the µg/mL range
Linearity (r²) > 0.998[7]> 0.999[6]Excellent
Accuracy (Recovery %) 70 - 96%[7]80.7 - 101.3%[6]High
Precision (RSD %) < 15%[7]< 5.9% (repeatability), < 8.5% (reproducibility)[6]High

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationship between the different analytical techniques, the following diagrams are provided.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: Workflow for HPLC-MS purity analysis.

Method_Comparison cluster_quant Quantitative Methods cluster_qual Qualitative/Screening Methods HPLC_MS HPLC-MS (High Sensitivity & Specificity) HPLC_UV HPLC-UV (Robust & Routine) qNMR qNMR (Absolute Quantification) TLC TLC (Rapid & Low-Cost) GC_MS GC-MS (For Volatile Impurities) Purity_Analysis Purity Analysis of N-tert-Butyl-5-chlorothiophene-2-sulfonamide Purity_Analysis->HPLC_MS Purity_Analysis->HPLC_UV Purity_Analysis->qNMR Purity_Analysis->TLC Purity_Analysis->GC_MS

References

Comparative Study of 5-Chlorothiophene-2-sulfonic acid tert-butylamide Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthesized 5-Chlorothiophene-2-sulfonic acid tert-butylamide analogs, supported by experimental data from multiple studies. This document summarizes their performance as potential anti-cancer agents, focusing on their activity against various cancer cell lines and their inhibitory effects on key signaling pathways.

While a direct head-to-head comparative study of a specific series of this compound analogs is not extensively documented in a single publication, this guide synthesizes available data from research on structurally related thiophene-based sulfonamides to provide a comparative overview. The analogs discussed are logically derived based on common structure-activity relationship (SAR) modifications in medicinal chemistry.

Quantitative Performance Analysis

The biological activity of the 5-Chlorothiophene-2-sulfonamide analogs has been evaluated primarily through their cytotoxic effects on various cancer cell lines and their inhibitory activity against key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.

Anticancer Activity

The in vitro cytotoxicity of various thiophene sulfonamide derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound IDAnalog Structure (Modification from core)Cancer Cell LineIC50 (µM)Reference
1 tert-butylamide (Core Compound)-Data not available-
2 N-ethyl toluene-4-sulfonamideHeLa10.91 ± 1.01[1]
MDA-MB-23119.22 ± 1.67[1]
MCF-712.21 ± 0.93[1]
3 2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[1]
MDA-MB-2314.62 ± 0.13[1]
MCF-77.13 ± 0.13[1]
4 Chalcone-sulfonamide derivativeMCF-7> Tamoxifen[2]
5 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamideHCT-11636[3]
HeLa34[3]
Enzyme Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), some of which are overexpressed in tumors. Additionally, thiophene sulfonamide scaffolds have been investigated as inhibitors of protein kinases like VEGFR-2, which are crucial for tumor angiogenesis.

Compound IDTarget EnzymeInhibition Constant (Ki) / IC50Reference
6 Carbonic Anhydrase II (bCA II)IC50: 19.6–51.8% inhibition (for parent sulfa drugs)[4]
7 VEGFR-2IC50: 0.14 - 0.23 µM (for related sulfonamides)[5]
8 PI3K/mTOR- (Identified as dual inhibitors)[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

General Synthesis of N-substituted 5-Chlorothiophene-2-sulfonamide Analogs

This protocol describes a general method for the synthesis of N-substituted analogs from 5-chlorothiophene-2-sulfonyl chloride.

Materials:

  • 5-chlorothiophene-2-sulfonyl chloride

  • Appropriate primary or secondary amine (e.g., ethylamine, aniline derivatives)

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 5-chlorothiophene-2-sulfonyl chloride (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted 5-chlorothiophene-2-sulfonamide analog.

MTT Cytotoxicity Assay

This protocol outlines a common colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized sulfonamide compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized sulfonamide compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially targeted by this compound analogs.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiophene Sulfonamide Analog Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by thiophene sulfonamide analogs.

PI3K_Akt_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Sulfonamide Analog Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and potential inhibition points by sulfonamide analogs.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity MTT Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity EnzymeAssay Enzyme Inhibition Assay (e.g., VEGFR-2, CA) Purification->EnzymeAssay DataAnalysis Data Analysis & SAR Studies Cytotoxicity->DataAnalysis EnzymeAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General experimental workflow for the synthesis and evaluation of novel anticancer agents.

References

Navigating the Structural Landscape of 5-Chlorothiophene-2-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography provides this definitive insight, guiding structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the structural analysis of 5-Chlorothiophene-2-sulfonic acid tert-butylamide and offers a comparative perspective with related, structurally characterized alternatives.

While a public X-ray crystal structure for this compound (1) is not currently available in major crystallographic databases, a wealth of information on closely related sulfonamide derivatives allows for insightful comparisons and predictions. This guide will leverage available data on alternative compounds to provide a framework for understanding the likely structural features of the target molecule and to detail the experimental procedures necessary for its synthesis and crystallization.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of the target compound and a relevant alternative, 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid (2)[1], is presented below. These properties are crucial for designing experimental protocols and for understanding the compounds' behavior in various chemical and biological environments.

PropertyThis compound (1)2-(5-Chlorothiophene-2-sulfonamido)benzoic acid (2)
Molecular Formula C8H12ClNO2S2[2][3][4]C11H8ClNO4S2
Molecular Weight 253.77 g/mol [2][3][4]317.77 g/mol [1]
CAS Number 155731-14-9[2][3][4]327979-67-9[1]
Appearance Off-white to orange powder or crystals[4]White to off-white crystalline solid[1]
Purity ≥95% to 98%[2][3][4]>95%[1]
Melting Point Not available210–215°C (with decomposition)[1]
Solubility Not availableSparingly soluble in water; soluble in DMSO, DMF, and ethanol[1]

Synthesis and Crystallization: Experimental Protocols

The synthesis of 5-Chlorothiophene-2-sulfonamide derivatives typically follows a well-established chemical pathway. The general workflow involves the sulfonylation of a thiophene precursor followed by amidation. Detailed experimental protocols for the synthesis of a related derivative and general crystallization techniques are provided below.

General Synthesis of 5-Chlorothiophene-2-sulfonamide Derivatives

The synthesis of these compounds generally proceeds in two main steps: the formation of the sulfonyl chloride, followed by the reaction with the desired amine.

2-Chlorothiophene 2-Chlorothiophene Sulfonyl_Chloride 5-Chlorothiophene-2-sulfonyl chloride 2-Chlorothiophene->Sulfonyl_Chloride Sulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonyl_Chloride Product 5-Chlorothiophene-2-sulfonamide Derivative Sulfonyl_Chloride->Product Amidation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Product A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (remove insoluble impurities) A->B C Slow Cooling of Filtrate B->C D Crystal Formation and Growth C->D E Isolation of Crystals (e.g., vacuum filtration) D->E F Washing with Cold Solvent E->F G Drying of Crystals F->G

References

A Comparative Guide to Confirming the Identity of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide (CAS 155731-14-9) in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques to definitively identify 5-Chloro-N-tert-butyl-2-thiophenesulfonamide in a complex reaction mixture. The methodologies and expected data presented herein are essential for process monitoring, quality control, and regulatory submissions in the pharmaceutical and chemical industries.

Introduction to CAS 155731-14-9

5-Chloro-N-tert-butyl-2-thiophenesulfonamide is a chemical compound with the CAS number 155731-14-9. Its molecular formula is C8H12ClNO2S2, and it has a molecular weight of 253.77 g/mol . Structurally, it is a sulfonamide derivative of 2-chlorothiophene, featuring a tert-butyl group attached to the sulfonamide nitrogen. Given its structure, this compound is likely a solid at room temperature with a melting point in the range of 52-58°C. Accurate identification of this molecule within a reaction matrix is critical to ensure the desired reaction pathway has been followed and to quantify its presence.

Comparison of Analytical Techniques

The confirmation of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide's identity in a reaction mixture can be achieved through a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of selectivity, sensitivity, and structural elucidation.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Retention time (tR), purity profile, and quantification.High resolution, quantitative accuracy, and well-established methods for sulfonamides.Does not provide definitive structural information on its own.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight and fragmentation pattern for structural confirmation.High sensitivity and specificity, provides molecular formula.Isomeric compounds may not be distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed molecular structure, including connectivity and stereochemistry.Unambiguous structure elucidation.Lower sensitivity compared to MS, complex mixtures can be challenging to analyze directly.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Fast, non-destructive, and provides a molecular "fingerprint".Complex spectra can be difficult to interpret fully, especially in mixtures.

Predicted Analytical Data for CAS 155731-14-9

Predicted HPLC Data
Parameter Predicted Value
Retention Time (tR) Dependent on the specific method (column, mobile phase, flow rate). A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient would be a suitable starting point.
UV λmax Expected in the range of 230-280 nm due to the substituted thiophene ring.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.3-7.5Doublet1HThiophene H4
~6.9-7.1Doublet1HThiophene H3
~5.0-5.5Singlet (broad)1HN-H
~1.3-1.5Singlet9HC(CH₃)₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~140-145Thiophene C2-SO₂
~135-140Thiophene C5-Cl
~125-130Thiophene C3/C4
~125-130Thiophene C3/C4
~55-60C (CH₃)₃
~30-35C(C H₃)₃
Predicted Mass Spectrometry Data
Ion Predicted m/z Comment
[M+H]⁺ 254.0 (for ³⁵Cl), 256.0 (for ³⁷Cl)Molecular ion peak in positive ion mode, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-C₄H₉]⁺ 197.0 (for ³⁵Cl), 199.0 (for ³⁷Cl)Loss of the tert-butyl group is a common fragmentation pathway.
[C₄H₂ClS]⁺ 117.0 (for ³⁵Cl), 119.0 (for ³⁷Cl)Fragment corresponding to the chlorothiophene moiety.
Predicted FT-IR Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200-3400Medium
C-H Stretch (tert-butyl) 2950-2980Strong
S=O Asymmetric Stretch 1330-1370Strong
S=O Symmetric Stretch 1140-1180Strong
C=C Stretch (thiophene) 1400-1500Medium
C-Cl Stretch 700-800Medium

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the retention time and purity of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Prepare the mobile phase. A common starting point is a gradient elution from 30% acetonitrile in water to 90% acetonitrile over 20 minutes.

  • Prepare a standard solution of a reference standard of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide (if available) at a known concentration (e.g., 1 mg/mL in acetonitrile).

  • Prepare the reaction mixture sample by diluting it with the initial mobile phase composition.

  • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Set the UV detector to monitor at the predicted λmax (e.g., 254 nm).

  • Inject the standard solution and the sample solution.

  • Compare the retention time of the peak in the sample chromatogram with that of the standard. The identity is confirmed if the retention times match.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and obtain structural information through fragmentation.

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

Procedure:

  • Utilize the HPLC method described above.

  • Divert the column effluent to the mass spectrometer.

  • Set the mass spectrometer to acquire data in both positive and negative ion modes.

  • In positive ion mode, look for the protonated molecular ion [M+H]⁺ at m/z 254.0 and 256.0.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and compare the resulting fragment ions with the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Isolate a small amount of the compound from the reaction mixture using preparative HPLC or column chromatography.

  • Dissolve the purified sample in a suitable deuterated solvent containing TMS.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and compare the chemical shifts, multiplicities, and integrations with the predicted values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • If the compound is isolated as a solid, place a small amount directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Compare the positions and intensities of the absorption bands with the predicted values for the key functional groups.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the identity of CAS 155731-14-9.

ReactionMixture Reaction Mixture Containing CAS 155731-14-9 HPLC_Analysis HPLC Analysis ReactionMixture->HPLC_Analysis LCMS_Analysis LC-MS Analysis ReactionMixture->LCMS_Analysis NMR_Analysis NMR Analysis (on isolated compound) ReactionMixture->NMR_Analysis Isolation Step FTIR_Analysis FT-IR Analysis (on isolated compound) ReactionMixture->FTIR_Analysis Isolation Step RetentionTime Match Retention Time with Standard HPLC_Analysis->RetentionTime MolecularWeight Confirm Molecular Weight (m/z 254.0, 256.0) LCMS_Analysis->MolecularWeight StructuralElucidation Confirm Structure (Chemical Shifts, Couplings) NMR_Analysis->StructuralElucidation FunctionalGroups Confirm Functional Groups FTIR_Analysis->FunctionalGroups IdentityConfirmed Identity of CAS 155731-14-9 Confirmed RetentionTime->IdentityConfirmed FragmentationPattern Match Fragmentation Pattern MolecularWeight->FragmentationPattern FragmentationPattern->IdentityConfirmed StructuralElucidation->IdentityConfirmed FunctionalGroups->IdentityConfirmed

Caption: Workflow for the identification of CAS 155731-14-9.

cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC (Quantitative & Purity) Confirmation Confirmed Identity of CAS 155731-14-9 HPLC->Confirmation Orthogonal Data LCMS LC-MS (Molecular Weight & Fragmentation) LCMS->Confirmation Orthogonal Data NMR NMR (Definitive Structure) NMR->Confirmation Primary Evidence FTIR FT-IR (Functional Groups) FTIR->Confirmation Supportive Evidence

Caption: Relationship of analytical techniques for identity confirmation.

By employing a combination of these powerful analytical techniques, researchers and drug development professionals can confidently confirm the identity of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide in any reaction mixture, ensuring the integrity and quality of their work.

A Comparative Guide to the Efficacy of Novel Benzimidazole-Derived PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This has led to its incorporation into numerous clinically successful drugs. Recently, research has focused on leveraging this building block to develop next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors, aiming to improve upon the efficacy and safety profiles of first-generation agents.[2]

This guide provides a comparative analysis of a novel benzimidazole-derived PARP1/2 inhibitor, Senaparib (IMP4297) , against the established first-generation inhibitor, Olaparib . The comparison is based on the latest preclinical and clinical data, with a focus on quantitative efficacy benchmarks and the methodologies used to obtain them.

Comparative Efficacy: Preclinical and Clinical Data

The efficacy of PARP inhibitors is primarily driven by two mechanisms: catalytic inhibition and "PARP trapping." While catalytic inhibition prevents the repair of DNA single-strand breaks, PARP trapping locks the PARP enzyme onto the DNA at the site of damage, leading to replication fork collapse and the formation of cytotoxic double-strand breaks.[3][4] This trapping mechanism is considered a key differentiator in the potency of various PARP inhibitors.[5]

Preclinical Efficacy

Preclinical studies highlight the superior potency of Senaparib. In in vivo anticancer animal models, Senaparib was reported to be 20-fold more potent than Olaparib.[6] A key contributor to this enhanced potency is its superior ability to induce PARP trapping. A comparative assay showed that Senaparib induces PARP1 trapping on chromatin at concentrations as low as 10 nmol/L and is more potent in this regard than Olaparib when tested side-by-side.[7][8]

Table 1: Comparative Preclinical PARP Trapping Activity

Compound Assay Type Cell Line Key Finding Reference
Senaparib Western Blot for Chromatin-Bound PARP1 DU-145 More potent PARP1 trapping than Olaparib at equivalent concentrations. [7][8]
Olaparib Western Blot for Chromatin-Bound PARP1 DU-145 Less potent PARP1 trapping compared to Senaparib. [7][8]

Clinical Efficacy in Advanced Ovarian Cancer

Senaparib has demonstrated significant clinical efficacy as a first-line maintenance treatment for advanced ovarian cancer. The Phase 3 FLAMES trial showed that Senaparib conferred a substantial improvement in progression-free survival (PFS) compared to placebo, irrespective of the patients' BRCA mutation status.[9] While direct head-to-head clinical trials with Olaparib in this exact setting are not available, the results from the FLAMES trial provide a strong benchmark of Senaparib's clinical potential. For comparison, data from pivotal Olaparib trials are also presented.

Table 2: Phase 3 Clinical Trial Efficacy in First-Line Maintenance for Advanced Ovarian Cancer

Compound Trial Name Patient Population Primary Endpoint Result Reference
Senaparib FLAMES All-comer Progression-Free Survival (PFS) Median PFS not reached vs. 13.6 months for placebo (HR 0.43; p < 0.0001) [9]
Olaparib SOLO1 BRCA-mutated Progression-Free Survival (PFS) Median PFS not reached vs. 13.8 months for placebo (HR 0.30)
Olaparib + Bevacizumab PAOLA-1 All-comer Progression-Free Survival (PFS) Median PFS 22.1 months vs. 16.6 months for placebo + Bevacizumab (HR 0.59)

(HR = Hazard Ratio. A lower HR indicates a better outcome for the treatment group.)

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the data presented. The following diagrams were generated using Graphviz to illustrate the PARP inhibition pathway and a standard workflow for in vivo efficacy studies.

PARP_Inhibition_Pathway cluster_cell Tumor Cell (HR-Deficient, e.g., BRCA-mutated) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARP->DNA_SSB binds & repairs Trapped_PARP Trapped PARP-DNA Complex Senaparib Senaparib (PARP Inhibitor) Senaparib->PARP inhibits & traps Replication DNA Replication Trapped_PARP->Replication causes fork collapse DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HR_Repair Homologous Recombination Repair (Defective) DNA_DSB->HR_Repair cannot be repaired by Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis leads to

Mechanism of action of Senaparib via synthetic lethality.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Efficacy Workflow cluster_treatment Treatment Phase (e.g., 21-28 days) start Implant Human Tumor Cells into Immunocompromised Mice tumor_growth Monitor Tumor Growth to Palpable Size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups (n=8-10 per group) tumor_growth->randomize group1 Group 1: Vehicle Control (Oral Gavage, Daily) randomize->group1 group2 Group 2: Senaparib (e.g., 50 mg/kg, Daily) randomize->group2 group3 Group 3: Olaparib (e.g., 50 mg/kg, Daily) randomize->group3 measure Measure Tumor Volume & Body Weight (2-3 times/week) group2->measure endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Biomarker Analysis (IHC) measure->endpoint

Workflow for a comparative in vivo xenograft study.

Experimental Protocols

The following are representative methodologies for key experiments used to evaluate and compare PARP inhibitors.

Protocol 1: In Vitro PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP1 on DNA within cells, a key indicator of cytotoxic potential.

  • Cell Culture and Treatment: Culture human cancer cells (e.g., DU-145 prostate cancer cells) to ~80% confluency. Treat cells with a range of concentrations of Senaparib or Olaparib (e.g., 10 nM to 10 µM) in the presence of a DNA-damaging agent like 0.01% methyl methanesulfonate (MMS) for 4 hours to induce PARP activity.[8]

  • Chromatin Fractionation: After treatment, harvest the cells and perform cellular fractionation to isolate the nuclear chromatin fraction, which contains DNA and tightly bound proteins.

  • Western Blot Analysis: Separate the proteins from the chromatin fraction using SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Immunodetection: Probe the membrane with a primary antibody specific for PARP1 to detect the amount of trapped enzyme. Use an antibody against a core histone protein (e.g., Histone H3) as a loading control to ensure equal amounts of chromatin were loaded per lane.[8]

  • Quantification: Use a secondary antibody conjugated to HRP for chemiluminescent detection. Quantify the band intensities using densitometry software (e.g., ImageJ). The PARP1 signal, normalized to the Histone H3 signal, indicates the relative amount of trapped PARP1.[8]

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of a compound's antitumor efficacy in a living model that mimics human tumor growth.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in a mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., NOD-scid gamma).[7]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the animals into control and treatment groups (typically 8-10 mice per group). Tumor volume is calculated using the formula: (Length × Width²) / 2.[7]

  • Drug Administration: Administer the compounds to their respective groups as per the defined schedule. For example:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage.

    • Senaparib Group: Administer Senaparib at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

    • Olaparib Group: Administer Olaparib at a comparable dose daily via oral gavage.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week for the duration of the study (e.g., 21-28 days). Body weight is used as a marker for general toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Tumors may also be excised for further analysis, such as immunohistochemistry (IHC) for biomarkers like γH2AX (a marker of DNA double-strand breaks).

References

Safety Operating Guide

Safe Disposal of 5-Chlorothiophene-2-sulfonic acid tert-butylamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 5-Chlorothiophene-2-sulfonic acid tert-butylamide, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Among them, halogenated organic compounds such as this compound require stringent disposal protocols due to their potential hazards. Adherence to these guidelines is paramount for minimizing risks and fostering a culture of safety and environmental responsibility within the laboratory.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with chemical-impermeable gloves that have been inspected prior to use.
Body Protection Wear a lab coat. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[2]
Respiratory Protection If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached with the understanding that it is a halogenated organic compound and should be treated as hazardous waste.[1][4] Do not pour this chemical down the drain.[1]

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipettes, gloves), and any solutions.[2][3] This waste must be segregated from non-halogenated organic waste and other incompatible waste streams to prevent accidental reactions.[3][4]

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3][5] The container must be in good condition with a secure, leak-proof lid.[3] The label should clearly state "Hazardous Waste," the full chemical name "this compound," and its approximate concentration and quantity.[3]

Step 3: Waste Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should be at or near the point of waste generation and under the control of laboratory personnel.[3] Ensure the SAA is inspected regularly for any signs of leakage or container deterioration.[3]

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.[2] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[2]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity.[2]

  • Ventilate the Area: Ensure adequate ventilation, preferably within a fume hood.[2]

  • Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2]

  • Containerize Spill Debris: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container and label it accordingly.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Initial Assessment & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Generation of this compound Waste (Solid, Liquid, Contaminated Materials) B Is the waste halogenated? A->B C Segregate into Halogenated Organic Waste Stream B->C Yes D Select Appropriate, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' 'this compound' Concentration & Quantity D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Service F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chlorothiophene-2-sulfonic acid tert-butylamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chlorothiophene-2-sulfonic acid tert-butylamide

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedural information for the safe management of this compound (CAS: 155731-14-9).

Chemical Profile:

  • IUPAC Name: N-(tert-butyl)-5-chloro-2-thiophenesulfonamide[1]

  • Molecular Formula: C8H12ClNO2S2[2][3]

  • Appearance: Off-white to orange powder or crystals[1]

Hazard Identification: This compound is classified as hazardous. The following hazard statements apply:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A "Warning" signal word is associated with this chemical.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust. A face shield should be worn over goggles when there is a significant splash risk.[4]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact. Double gloving is recommended for compounds with unknown toxicity.[4][5]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards. Must be fully buttoned with sleeves rolled down.[5]
Respiratory Protection NIOSH-approved RespiratorN95 or higherTo be used if there is a risk of inhaling dust, particularly when handling the powder outside of a chemical fume hood.[4]
Foot Protection Closed-toe Shoes---Prevents injury from spills.[4]

Operational Plan: Handling and Experimental Protocol

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.[5]

  • Designate a specific area within the fume hood for handling the compound.

  • Have all necessary equipment and reagents ready before starting the experiment to minimize handling time.[5]

Weighing and Transfer:

  • Weigh the solid this compound in a tared container within the chemical fume hood.[5]

  • Use appropriate tools (e.g., spatula) to handle the solid, avoiding dust generation.

  • Carefully transfer the compound to the reaction vessel.

Reaction and Monitoring:

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.[5]

Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[5]

  • Properly label and store any resulting mixtures or products.[5]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Experiment transfer->react monitor Monitor Reaction react->monitor decontaminate Decontaminate Surfaces & Equipment monitor->decontaminate waste Segregate & Label Waste decontaminate->waste store Store or Dispose of Products waste->store

Caption: Workflow for handling this compound.

Disposal Plan

Treat all waste containing this compound as hazardous waste.

Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.[5]

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]

Containerization and Labeling:

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers with secure, leak-proof lids.[6]

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and approximate concentration.[6]

Storage and Disposal:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Incineration in a chemical incinerator is often the preferred disposal method for such compounds.[8]

Emergency Procedures

In the event of accidental exposure, follow these procedures immediately.

Inhalation:

  • Move the exposed person to fresh air at once.[9]

  • If breathing has stopped, perform artificial respiration.[9]

  • Keep the affected person warm and at rest.[9]

  • Seek immediate medical attention.[9]

Skin Contact:

  • Immediately flush the contaminated skin with large amounts of water.[9]

  • Remove any contaminated clothing while continuing to flush with water.[9]

  • Seek prompt medical attention.[9]

Eye Contact:

  • Promptly wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10]

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.[11]

  • Rinse the mouth with water.[11]

  • Never give anything by mouth to an unconscious person.[10]

  • Seek immediate medical attention.[11]

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention inhalation Inhalation move_fresh_air Move to Fresh Air inhalation->move_fresh_air skin_contact Skin Contact flush_skin Flush Skin with Water skin_contact->flush_skin eye_contact Eye Contact flush_eyes Flush Eyes with Water eye_contact->flush_eyes ingestion Ingestion rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency response procedures for exposure to the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.